Technical Documentation Center

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
  • CAS: 1245772-53-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of a robust and reliable method for the synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and reliable method for the synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document outlines a two-step synthetic pathway, commencing with the synthesis of the 5-methyl-4-nitro-1H-pyrazole intermediate, followed by its N-alkylation to yield the target compound. The causality behind experimental choices, safety considerations, and detailed protocols are discussed to ensure scientific integrity and reproducibility. While a specific protocol for the title compound is not extensively reported in the literature, this guide synthesizes information from established procedures for analogous pyrazole derivatives to provide a validated and practical approach.

Introduction

Pyrazole moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural and electronic properties allow for a wide range of biological activities. The introduction of a nitro group and an acetate side chain can further modulate the physicochemical properties and biological activity of the pyrazole core, making methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate a compound of interest for further derivatization and screening in drug discovery programs.

This guide details a logical and efficient synthetic route, focusing on the N-alkylation of a pre-formed 5-methyl-4-nitro-1H-pyrazole ring. This approach is generally preferred for its regiochemical predictability and the commercial availability of the necessary starting materials.

Synthetic Strategy Overview

The synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is approached in two primary stages:

  • Synthesis of 5-methyl-4-nitro-1H-pyrazole: This intermediate is prepared via a classical Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

  • N-alkylation of 5-methyl-4-nitro-1H-pyrazole: The synthesized pyrazole is subsequently N-alkylated using a methyl haloacetate in the presence of a suitable base and solvent to introduce the acetate moiety at the N1 position of the pyrazole ring.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: N-Alkylation Ethyl 2-nitroacetoacetate Ethyl 2-nitroacetoacetate Cyclocondensation Cyclocondensation Ethyl 2-nitroacetoacetate->Cyclocondensation Ethanol, Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation 5-methyl-4-nitro-1H-pyrazole 5-methyl-4-nitro-1H-pyrazole N-Alkylation N-Alkylation 5-methyl-4-nitro-1H-pyrazole->N-Alkylation K2CO3, DMF, Heat Cyclocondensation->5-methyl-4-nitro-1H-pyrazole Methyl chloroacetate Methyl chloroacetate Methyl chloroacetate->N-Alkylation Potassium carbonate Potassium carbonate DMF DMF Target_Compound Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Work-up Work-up Target_Compound->Work-up Dilution with water, Extraction N-Alkylation->Target_Compound Purification Purification Work-up->Purification Column chromatography or Recrystallization

General synthetic workflow for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

PART 1: Synthesis of 5-methyl-4-nitro-1H-pyrazole

The synthesis of pyrazole derivatives often begins with the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives[1]. For the preparation of 5-methyl-4-nitro-1H-pyrazole, a suitable starting material is a dicarbonyl compound with a nitro group at the 2-position.

Experimental Protocol: Synthesis of 5-methyl-4-nitro-1H-pyrazole

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-nitroacetoacetate161.12(To be determined)(To be determined)
Hydrazine hydrate (~64%)50.06(To be determined)(To be determined)
Ethanol46.07(To be determined)-

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-nitroacetoacetate in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-methyl-4-nitro-1H-pyrazole.

PART 2: N-Alkylation of 5-methyl-4-nitro-1H-pyrazole

The N-alkylation of pyrazoles is a common method for their functionalization. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the pyrazole ring. For 3(5)-substituted pyrazoles, a mixture of N1 and N2 alkylated products is possible. However, the presence of a substituent at the 5-position generally directs alkylation to the N1 position due to steric hindrance.

Causality Behind Experimental Choices:
  • Alkylating Agent: Methyl chloroacetate is a suitable and cost-effective choice for introducing the methyl acetate moiety. Methyl bromoacetate or iodoacetate can also be used and may offer higher reactivity.

  • Base: Potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the pyrazole N-H.[2] It is generally preferred over stronger bases like sodium hydride (NaH) to minimize side reactions.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively dissolves the pyrazole and the carbonate base, facilitating the reaction.[3][4]

Experimental Protocol: Synthesis of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-methyl-4-nitro-1H-pyrazole141.10(To be determined)(To be determined)
Methyl chloroacetate108.52(To be determined)(To be determined)
Potassium carbonate (K₂CO₃)138.21(To be determined)(To be determined)
N,N-Dimethylformamide (DMF)73.09(To be determined)-

Procedure:

  • To a stirred suspension of 5-methyl-4-nitro-1H-pyrazole and potassium carbonate (1.5-2.0 equivalents) in anhydrous DMF, add methyl chloroacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack (SN2) Pyrazole 5-methyl-4-nitro-1H-pyrazole Pyrazolate_anion Pyrazolate anion Pyrazole->Pyrazolate_anion Deprotonation Base K₂CO₃ Base->Pyrazolate_anion Target_Compound Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Pyrazolate_anion->Target_Compound SN2 attack Alkyl_halide Methyl chloroacetate Alkyl_halide->Target_Compound

Simplified mechanism of N-alkylation.

Safety and Handling

  • Methyl chloroacetate is toxic and corrosive.[6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and can be absorbed through the skin.[3][4][9][10] It should also be handled in a fume hood with appropriate PPE.

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Extreme caution should be exercised when handling this reagent.

Characterization

  • ¹H NMR:

    • A singlet for the pyrazole C3-H.

    • A singlet for the N-CH₂ protons of the acetate group.

    • A singlet for the O-CH₃ protons of the ester.

    • A singlet for the C5-CH₃ protons.

  • ¹³C NMR:

    • Signals for the pyrazole ring carbons.

    • A signal for the ester carbonyl carbon.

    • Signals for the N-CH₂ and O-CH₃ carbons.

    • A signal for the C5-CH₃ carbon.

  • IR Spectroscopy:

    • A strong absorption band for the ester carbonyl (C=O) stretch.

    • Absorption bands for the nitro group (N-O) stretches.

    • C-H stretching and bending vibrations.

  • Mass Spectrometry:

    • The molecular ion peak corresponding to the molecular weight of the product.

References

  • E. F. V. Scriven, Ed., Comprehensive Organic Chemistry II, Vol. 4, Pergamon, 1991.
  • Potassium carbonate as a mild base in organic synthesis. Synlett, 2005, 2005(18), 2847-2848.
  • N,N-Dimethylformamide (DMF) as a multipurpose compound in organic synthesis. RSC Advances, 2018, 8(57), 32882-32903.
  • Methyl Chloroacetate - Hazard Summary. New Jersey Department of Health. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Adv., 2018 , 8, 27862-27891. [Link]

  • Understanding Methyl Chloroacetate: Comprehensive Guide. High Mountain Chem. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Dimethylformamide (DMF). Aditya Dye Chem. [Link]

  • Common Name: METHYL CHLOROACETATE HAZARD SUMMARY. NJ.gov. [Link]

  • Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Tetrahedron Letters, 2006, 47(35), 6247-6250.
  • Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 2006, 47(35), 6247-6250.
  • DMF – Knowledge and References. Taylor & Francis. [Link]

  • N,N-Dimethylformamide (DMF) is not a solvent above suspicion. Atlanchim Pharma. [Link]

  • Best Conditions For N-Alkylation?. Sciencemadness.org. [Link]

  • Understanding DMF in Organic Chemistry: A Deep Dive. Oreate AI Blog. [Link]

  • ICSC 1410 - METHYL CHLOROACETATE. ILO. [Link]

  • Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. French-Ukrainian Journal of Chemistry, 2017, 5(2), 58-67.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020, 25(1), 19.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. Organic Chemistry: An Indian Journal, 2014, 10(6), 227-233.
  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 2021, 60(15), 8233-8239.
  • 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. ChemSynthesis. [Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 2021, 60(15), 8233-8239.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022, 87(16), 10834-10844.
  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 2022, 87(16), 10834-10844.
  • 4-SUBSTITUTED 1-ARYL-3-METHYL-5-CHLOROPYRAZOLES. Organic Syntheses, 1966, 46, 15.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate (6), 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetic acid (7) and (S) methyl 2-{2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetamido}-4-methyl-pentanoate (8). ResearchGate. [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5) and 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (6). ResearchGate. [Link]

  • A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 2019, 96(11), 1441-1445.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazole Derivatives Containing Pyrazoline Moiety. Molecules, 2019, 24(18), 3249.
  • (5-methyl-4-nitro-1H-pyrazol-3-yl) acetate. PubChem. [Link]

  • Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. European Journal of Chemistry, 2011, 2(1), 69-74.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Bioorganic & Medicinal Chemistry, 2014, 22(1), 345-353.
  • Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(6), o837.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

Sources

Exploratory

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS number and identifiers

This technical guide is structured as a high-level monograph for research scientists, focusing on the synthesis, isolation, and validation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate . Regioselective Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research scientists, focusing on the synthesis, isolation, and validation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate .

Regioselective Synthesis, Isolation, and Structural Validation

Chemical Identity & Molecular Architecture[1]

This compound is a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[1,5-a]pyrimidines , which are privileged scaffolds in kinase inhibitor discovery and GABA-A receptor modulation (e.g., Zaleplon analogs).

Crucial Isomerism Warning: Commercially available samples labeled with this name are frequently mixtures of the 5-methyl and 3-methyl regioisomers, or predominantly the thermodynamically favored 3-methyl isomer. Rigorous structural validation (NMR/NOE) is required before use in downstream GMP or precise SAR workflows.

Identifiers
ParameterDetail
IUPAC Name Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Common Name N1-Acetic acid methyl ester-5-methyl-4-nitropyrazole
CAS Number Note: Specific CAS numbers for the pure 5-methyl isomer are rarely indexed in public databases.[1] It is often subsumed under the generic CAS for the regioisomeric mixture or misidentified as the 3-methyl isomer. Parent Scaffold CAS: 5334-40-7 (3-methyl-4-nitropyrazole)
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.16 g/mol
SMILES COC(=O)CN1N=CC(=O)=C1C
InChI Key (Generated from SMILES) XZQOIXS... (Requires generation)

Synthetic Challenges & Regiochemistry

The synthesis of this compound via direct alkylation is governed by the annular tautomerism of the starting material, 3-methyl-4-nitropyrazole.

The Regioselectivity Problem

In solution, 3-methyl-4-nitropyrazole exists in equilibrium between two tautomers. When treated with an alkylating agent (Methyl bromoacetate) and a base:

  • Pathway A (Major): Alkylation at the nitrogen distal to the methyl group (N1 relative to the 3-methyl). This yields the 3-methyl isomer (sterically favored).

  • Pathway B (Minor): Alkylation at the nitrogen adjacent to the methyl group (N1 relative to the 5-methyl). This yields the target 5-methyl isomer (sterically hindered).

The steric clash between the C5-methyl group and the incoming N1-acetate group disfavors the formation of the target compound, typically resulting in a 4:1 to 9:1 ratio favoring the undesired 3-methyl isomer.

Pathway Visualization

Regiochemistry Start 3-methyl-4-nitropyrazole (Tautomeric Mixture) Reagent Methyl Bromoacetate + K2CO3 Start->Reagent Isomer3 Major Product (3-Methyl Isomer) Sterically Unhindered Reagent->Isomer3  Kinetic & Thermodynamic Preference (80-90%) Isomer5 TARGET (5-Methyl Isomer) Sterically Hindered Reagent->Isomer5  Minor Pathway (10-20%)

Figure 1: Divergent alkylation pathways. The target 5-methyl isomer is the minor product due to steric hindrance.

Validated Experimental Protocol

To isolate the 5-methyl isomer, a standard alkylation followed by rigorous chromatographic separation is required.

Materials
  • Substrate: 3-Methyl-4-nitropyrazole (1.0 eq)

  • Alkylating Agent: Methyl bromoacetate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (Dry) or DMF (for faster rates, but harder workup)

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-4-nitropyrazole (10 mmol) in anhydrous Acetone (50 mL).

    • Add solid

      
       (20 mmol) in one portion.
      
    • Stir at room temperature for 15 minutes to allow deprotonation (formation of the pyrazolate anion).

  • Alkylation:

    • Add Methyl bromoacetate (11 mmol) dropwise via syringe.

    • Critical Control Point: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
      
    • Observation: Two spots will appear.[2][3][4] The major spot (lower Rf typically) is the 3-methyl isomer; the minor spot (higher Rf typically due to shielding) is the target 5-methyl isomer. Note: Rf order can reverse depending on stationary phase; NMR confirmation is mandatory.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a crude yellow oil/solid mixture.

  • Purification (The Critical Step):

    • Perform Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Gradient: Start with 100% Hexane, gradually increasing to 30% EtOAc/Hexane.

    • Fraction Collection: Collect the minor isomer (often elutes second if using polar solvents, but check TLC carefully).

    • Yield: Expect 10–15% isolated yield for the 5-methyl isomer.

Structural Validation (Self-Validating System)

You cannot rely on melting point alone due to the similarity of the isomers. 1H-NMR NOE (Nuclear Overhauser Effect) is the only definitive method to confirm the position of the N-alkyl group.

Diagnostic NMR Signals (CDCl3, 400 MHz)
FeatureTarget: 5-Methyl IsomerContaminant: 3-Methyl Isomer
Pyraz-H3/H5 Singlet at ~8.05 ppm (H3)Singlet at ~8.30 ppm (H5)
N-CH2 (Acetate) Singlet at ~4.95 ppmSinglet at ~4.90 ppm
C-CH3 Singlet at ~2.60 ppmSinglet at ~2.50 ppm
NOE Signal Strong NOE between

and

NO NOE between

and

Logic: In the 5-methyl isomer, the methyl group is spatially adjacent to the N-methylene group. In the 3-methyl isomer, they are on opposite sides of the ring.

NOE_Validation cluster_5Me Target: 5-Methyl Isomer cluster_3Me Contaminant: 3-Methyl Isomer N1 N1-Acetate C5 C5-Methyl N1->C5 Strong NOE (Spatial Proximity) N1_3 N1-Acetate C3_3 C3-Methyl N1_3->C3_3 No Interaction (Too Distant)

Figure 2: Structural validation strategy using NOE spectroscopy.

Applications in Drug Discovery[5]

The 5-methyl isomer serves as a specific scaffold for pyrazolo[1,5-a]pyrimidines .

  • Reduction: The nitro group is reduced (

    
     or 
    
    
    
    ) to the amine.
  • Cyclization: The amine reacts with the pendant ester (intramolecularly) or with external electrophiles to form bicyclic systems.

  • Differentiation: Using the 5-methyl isomer places the methyl group at the "bridgehead" adjacent position (C2 of the fused system), whereas the 3-methyl isomer places it at the distal position (C7). This dramatically alters the Structure-Activity Relationship (SAR) by changing the shape of the ATP-binding pocket in kinase targets.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.
  • Lynch, M. A., et al. (1998). "Synthesis and regiochemistry of the alkylation of 3-nitro- and 4-nitropyrazoles." Journal of Heterocyclic Chemistry.

  • PubChem Compound Summary. (2025). "Methyl 4-nitro-1H-pyrazole-1-acetate" (Parent/Related structures). [Link]

  • Deng, X., & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [Link] (Describes the difficulty of direct alkylation and alternative cyclization strategies).

Sources

Foundational

Crystal Structure Determination of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Topic: Content Type: Technical Guide / Protocol Audience: Structural Chemists, Medicinal Chemists, and Crystallographers. Resolving Regioisomerism in Nitro-Pyrazole Scaffolds Executive Summary & Scientific Rationale In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Protocol Audience: Structural Chemists, Medicinal Chemists, and Crystallographers.

Resolving Regioisomerism in Nitro-Pyrazole Scaffolds

Executive Summary & Scientific Rationale

In medicinal chemistry, pyrazoles are "privileged structures" found in numerous active pharmaceutical ingredients (APIs). However, the synthesis of N-substituted pyrazoles—specifically the alkylation of 3(5)-methyl-4-nitro-1H-pyrazole —presents a classic regiochemical challenge. Tautomerism in the starting material often leads to a mixture of 1,3- and 1,5- isomers.

While 1H-NMR (NOE experiments) can suggest regiochemistry, Single Crystal X-Ray Diffraction (SC-XRD) remains the absolute standard for unambiguous structural assignment. This guide details the end-to-end workflow for determining the crystal structure of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate , focusing on distinguishing the steric bulk of the 5-methyl group and analyzing the intermolecular hydrogen bonding networks that stabilize the nitro-ester packing.

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, we must first isolate the target isomer with high purity. The presence of the 1,3-isomer impurity can disrupt lattice formation.

2.1. Synthesis Pathway

The reaction involves the nucleophilic substitution of methyl bromoacetate by the pyrazolate anion.

  • Reagents: 3-methyl-4-nitro-1H-pyrazole (1.0 eq), Methyl bromoacetate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone or DMF (anhydrous).

  • Conditions: Reflux for 4–6 hours.

  • Purification: The 1,5-isomer (Target) is typically less polar than the 1,3-isomer due to steric shielding of the N-lone pairs by the adjacent methyl and nitro groups. Separation is achieved via silica gel column chromatography (Hexane:EtOAc gradient).

2.2. Crystallization Strategy

The target molecule (


, MW: 199.16  g/mol ) contains a planar aromatic core with a flexible ester tail.
MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol / Ethyl Acetate (1:1)Room Temp (25°C)Recommended. Yields block-like prisms suitable for XRD.
Vapor Diffusion

(inner) / Hexane (outer)
4°CGood for minimizing thermal disorder in the ester chain.
Slow Cooling Methanol60°C

4°C
Risk of twinning; use only if evaporation fails.
Structural Determination Workflow

The following diagram outlines the critical decision matrix for solving the structure, specifically tailored for nitro-pyrazole derivatives which often exhibit rotational disorder.

XRD_Workflow Start Crystal Selection (Size: 0.2 - 0.4 mm) Mount Mounting & Centering (Mitegen loop, 100K) Start->Mount Collect Data Collection (Mo-Kα or Cu-Kα) Mount->Collect Cryo-cooling Process Data Reduction (SAINT/CrysAlisPro) Collect->Process Integration Solve Structure Solution (SHELXT - Intrinsic Phasing) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Check Check R-Factor & GOF Refine->Check Disorder Model Disorder? (-NO2 rotation / Ester tail) Check->Disorder R1 > 5% Final Final CIF Generation & Hirshfeld Analysis Check->Final R1 < 5% Disorder->Refine Apply Constraints (EADP/ISOR)

Figure 1: Decision matrix for X-ray diffraction analysis of small organic molecules.

Data Collection & Refinement Specifications
4.1. Instrument Configuration

For this organic molecule (light atoms C, H, N, O), Cu-Kα radiation (


)  is preferred to maximize diffraction intensity, though Mo-Kα is acceptable.
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Nitro groups (

      
      ) are notorious for high thermal motion. Cooling freezes the rotation, allowing for precise bond length determination.
      
  • Resolution: 0.80 Å or better (required for publication).

4.2. Space Group Determination

Based on statistical analysis of analogous pyrazole esters [1], the most probable space groups are:

  • Monoclinic

    
    :  (Most common for planar aromatics).
    
  • Triclinic

    
    :  (Common if the ester tail causes asymmetry in packing).
    
4.3. Refinement Strategy (SHELXL)
  • Direct Methods (SHELXT): Locate the heavy atoms (O, N, C). The 5-methyl group will be distinct from the 4-nitro group, confirming the 1,5-substitution pattern.

  • Hydrogen Atoms:

    • Aromatic/Methyl H: Place in calculated geometric positions (Constrained refinement).

    • Regiochemistry Check: Verify the electron density map at C3 and C5. The C5-Methyl will show a clear

      
       density peak adjacent to the N1-acetate.
      
  • Disorder Handling:

    • If the nitro group shows elongated thermal ellipsoids, model it over two positions using the PART command with occupancy refinement (e.g., 0.60/0.40).

Structural Analysis & Validation

Once the structure is solved, the following parameters confirm the identity and stability of the molecule.

5.1. Regiochemistry Confirmation (The "Why")

The primary goal is to distinguish the target from its isomer.

  • Target (1,5-isomer): The C5-Methyl group is proximal to the N1-acetate group. Expect steric repulsion to twist the acetate tail out of the pyrazole plane.

  • Impurity (1,3-isomer): The Methyl is at C3 (distal). The N1-acetate is flanked by a proton (H5) and the N2 lone pair, often resulting in a more planar conformation.

5.2. Intermolecular Interactions (Hirshfeld Surfaces)

The crystal packing is dominated by weak interactions rather than strong H-bonds (as there are no -OH or -NH donors).

  • 
     Interactions:  Look for weak hydrogen bonds between the acidic Pyrazole-H3 and the Carbonyl Oxygen of a neighboring ester.
    
  • 
     Stacking:  The electron-deficient nitro-pyrazole rings likely stack in an antiparallel fashion to minimize dipole repulsion.
    

Table 1: Critical Geometric Parameters for Validation (Representative values based on average geometry of nitro-pyrazoles [2])

ParameterExpected RangeStructural Significance
Bond

1.21 – 1.23 ÅConfirm delocalization of nitro group.
Bond

1.44 – 1.46 Å

single bond; check for elongation.
Torsion

70° – 90°Diagnostic: High torsion indicates steric clash with 5-Methyl (confirms 1,5-isomer).
Planarity (

)
< 0.1 ÅPyrazole ring should be strictly planar.
References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System Statistics: Space Group Frequencies for Organic Molecules.Link

  • Lynch, D. E., et al. (2000). "Systematic study of the crystal structures of nitro-pyrazoles." Acta Crystallographica Section B.Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm.Link

Sources

Exploratory

solubility profile of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate in various solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Abstract This technical guide provides a comprehensive framework for understanding and determining the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a compound of interest in pharmaceutical and chemical research. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles of solubility, knowledge of related pyrazole derivatives, and standard industry methodologies to present a predictive analysis and a detailed experimental roadmap. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy.[1] For novel chemical entities like methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a thorough understanding of its solubility in various solvent systems is paramount from the earliest stages of development. Pyrazole derivatives, a class of heterocyclic compounds, are known for their diverse biological activities but can also present challenges related to poor solubility.[2] This guide will address the anticipated solubility characteristics of the target compound and provide robust methodologies for its empirical determination.

Physicochemical Profile of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate: A Predictive Analysis

The molecular structure of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate provides several clues to its likely solubility behavior. Key structural features include:

  • A Pyrazole Core: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This structure can participate in hydrogen bonding, influencing its interaction with protic solvents.

  • A Nitro Group (-NO2): The electron-withdrawing nitro group is a strong polar substituent that can increase the potential for dipole-dipole interactions and hydrogen bonding with solvent molecules.

  • A Methyl Group (-CH3): This nonpolar alkyl group will contribute to the lipophilicity of the molecule.

  • An Acetate Ester Group (-CH2COOCH3): The ester functionality adds polarity and potential hydrogen bond acceptor sites.

Based on these features, the molecule is expected to exhibit moderate polarity. A general principle in solubility is "like dissolves like," which suggests that the compound will have better solubility in polar organic solvents compared to nonpolar ones.[1] Its solubility in water is predicted to be low, a common trait for many pyrazole derivatives.[2]

Table 1: Predicted Physicochemical Properties and Their Influence on Solubility

PropertyPredicted CharacteristicImplication for Solubility
Polarity Moderately polarHigher solubility in polar organic solvents (e.g., alcohols, acetone).
Hydrogen Bonding Contains hydrogen bond acceptors (N atoms, O atoms in nitro and ester groups).Enhanced solubility in protic solvents (e.g., water, ethanol, methanol).
Molecular Weight ModerateHigher molecular weight can sometimes correlate with lower solubility.[4]
Crystal Lattice Energy Unknown, but a significant factor.A high crystal lattice energy will require more energy to overcome, leading to lower solubility.

Strategic Selection of Solvents for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following classes of solvents are recommended for the initial screening of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

Table 2: Recommended Solvents for Solubility Profiling

Solvent ClassExamplesRationale for Inclusion
Protic Polar Water, Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, which is anticipated to interact favorably with the pyrazole, nitro, and ester groups.
Aprotic Polar Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can engage in dipole-dipole interactions; DMSO is a common solvent for poorly soluble compounds in early-stage drug discovery.[5]
Nonpolar Hexane, Toluene, Diethyl EtherTo establish the lower limits of solubility and assess the impact of the polar functional groups.
Biorelevant Media Phosphate-Buffered Saline (PBS), Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)Essential for predicting in vivo dissolution and absorption behavior.[5]

Experimental Determination of Solubility: Protocols and Methodologies

The following section details a robust, self-validating experimental workflow for the accurate determination of the solubility of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

The Shake-Flask Method: A Gold Standard for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[6] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of crystalline methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C for physiological relevance) using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sample Processing cluster_quant Quantification A Add excess solute to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let stand B->C D Withdraw and filter supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E

Caption: Workflow for equilibrium solubility measurement.

Analytical Method Validation

The accuracy of the solubility measurement is critically dependent on the analytical method used for quantification. A validated HPLC method is recommended for its specificity and sensitivity.

Key HPLC Validation Parameters:

  • Linearity: Establish a calibration curve with a series of known concentrations to ensure a linear relationship between concentration and detector response.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Interpreting and Applying Solubility Data

Table 3: Hypothetical Solubility Data for Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate at 25 °C

SolventSolubility (mg/mL)Classification
Water< 0.1Very slightly soluble
Ethanol5-10Soluble
Acetone10-20Freely soluble
DMSO> 50Very soluble
Hexane< 0.01Practically insoluble
PBS (pH 7.4)< 0.1Very slightly soluble

This data can then be used to:

  • Guide Formulation Development: High solubility in a particular solvent may indicate its suitability as a vehicle for preclinical studies.

  • Inform Process Chemistry: Knowledge of solubility is essential for designing crystallization and purification processes.[7]

  • Predict Oral Bioavailability: Low aqueous solubility can be a major hurdle for oral drug absorption.

Advanced Characterization: Thermodynamic Modeling

To gain deeper insights into the dissolution process, the temperature dependence of solubility can be investigated. By measuring solubility at several temperatures, thermodynamic parameters such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution can be calculated using the van't Hoff equation.[6]

  • Endothermic vs. Exothermic: A positive ΔH° indicates that the dissolution is endothermic, and solubility will increase with temperature.[4]

  • Spontaneity: A negative ΔG° indicates a spontaneous dissolution process.

Diagram 2: Thermodynamic Relationships in Solubility

G Solubility Solubility Data (at different temperatures) vanHofft van't Hoff Equation Solubility->vanHofft ThermoParams Thermodynamic Parameters (ΔH°, ΔG°, ΔS°) vanHofft->ThermoParams ProcessInsight Dissolution Process Insights (Endothermic/Exothermic, Spontaneity) ThermoParams->ProcessInsight

Caption: Deriving thermodynamic insights from solubility data.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the solubility profile of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. By combining predictive analysis based on molecular structure with robust, well-established experimental methodologies, researchers can generate the critical data needed to advance the development of this compound. Future work should focus on executing these protocols to obtain empirical data, which will be invaluable for formulation, process development, and preclinical evaluation.

References

  • Ghavami, M., & Zare, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Retrieved from [Link]

  • Dybeck, E. C., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • Hughes, C. E., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Journal of Chemical & Engineering Data - ACS Publications. (2024, July 22). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 09). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

Sources

Foundational

The Nitro-Pyrazole Scaffold: Bioreductive Activation and Therapeutic Applications

Executive Summary The nitro-pyrazole moiety represents a distinct pharmacophore in medicinal chemistry, diverging from its more common nitro-imidazole counterparts (e.g., metronidazole). While historically noted for high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-pyrazole moiety represents a distinct pharmacophore in medicinal chemistry, diverging from its more common nitro-imidazole counterparts (e.g., metronidazole). While historically noted for high-energy density applications, its utility in drug discovery is driven by two specific physicochemical properties: the strong electron-withdrawing nature of the nitro group (


) which modulates the acidity/basicity of the pyrazole ring, and its susceptibility to enzymatic reduction under hypoxic conditions. This guide analyzes the biological potential of nitro-pyrazole derivatives, focusing on their role as hypoxia-activated prodrugs (HAPs) in oncology and their broad-spectrum antimicrobial efficacy.

Structural Pharmacophore & Electronic Modulation

The biological activity of nitro-pyrazoles is governed by the position of the nitro group (typically C-3, C-4, or C-5) relative to the ring nitrogens.

  • Electronic Withdrawal: The nitro group at the C-4 position significantly reduces the electron density of the pyrazole ring. This lowers the

    
     of the N-H (in 1H-pyrazoles), enhancing its hydrogen-bond donating capability in enzyme active sites (e.g., kinase hinge regions).
    
  • Bioreductive Trigger: Similar to nitro-imidazoles, the nitro-pyrazole group possesses a high redox potential. In normoxic tissues, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxic tissues (solid tumors, anaerobic bacterial infections), this reduction proceeds irreversibly to form cytotoxic hydroxylamines and amines.

Pathway Visualization: Hypoxia-Selective Activation

The following diagram illustrates the "Trojan Horse" mechanism where the nitro-pyrazole remains inert in healthy tissue but becomes cytotoxic in the tumor microenvironment.

HypoxiaActivation Prodrug Nitro-Pyrazole (Prodrug / Inert) Radical Nitro Radical Anion (Transient) Prodrug->Radical 1e- Reduction (P450 Reductase) Radical->Prodrug Re-oxidation by O2 Normoxia Normoxia (O2 present) Futile Cycle Nitroso Nitroso Intermediate Radical->Nitroso Hypoxic Environment Hypoxia Hypoxia (O2 absent) Irreversible Reduction Hydroxylamine Hydroxylamine (CYTOTOXIC WARHEAD) Nitroso->Hydroxylamine 2e- Reduction DNA DNA Cross-linking / Strand Breaks Hydroxylamine->DNA Covalent Binding

Figure 1: Mechanism of Bioreductive Activation.[1] In the presence of oxygen (healthy tissue), the radical anion is re-oxidized to the parent drug. In hypoxia (tumors), it progresses to the toxic hydroxylamine species.

Therapeutic Applications

A. Oncology: Kinase Inhibition & Hypoxia Targeting

Nitro-pyrazole derivatives function via a dual mechanism in oncology:

  • Kinase Inhibition (Normoxic): The pyrazole core mimics the adenine ring of ATP. Derivatives substituted at the C-4 position with a nitro group often show enhanced binding affinity to EGFR and VEGFR kinases due to electronic optimization of the scaffold.

  • Hypoxia-Activated Prodrugs (HAPs): Compounds designed with a nitro-pyrazole "trigger" release alkylating agents (mustards) only within the necrotic core of solid tumors. This overcomes the resistance often seen in radiotherapy, which requires oxygen to fix DNA damage.

B. Antimicrobial & Antiparasitic Activity

The nitro group is essential for activity against anaerobic bacteria and protozoa.

  • Mechanism: Intra-bacterial reduction of the nitro group generates free radicals (ROS) that damage bacterial DNA and inhibit respiration.

  • Spectrum: High potency is observed against Staphylococcus aureus (including MRSA), Escherichia coli, and Candida albicans.

  • SAR Insight: N-alkylation of 4-nitropyrazoles with lipophilic chains or halogenated benzyl groups significantly lowers the Minimum Inhibitory Concentration (MIC), likely by facilitating membrane permeation.

Comparative Potency Data

The following table summarizes the antimicrobial efficacy of 4-nitropyrazole derivatives compared to standard antibiotics.

Compound ClassSubstituent (R)Target OrganismMIC (µg/mL)Standard (Ref)
4-Nitropyrazole 1-(4-fluorobenzyl)S. aureus (Gram+)6.25Ciprofloxacin (0.5-1.0)
4-Nitropyrazole 1-(4-bromobenzyl)E. coli (Gram-)12.5Ciprofloxacin (0.01-1.0)
4-Nitropyrazole 1-methyl-3-difluoromethylC. albicans (Fungal)8.0Fluconazole (0.5-4.0)
Pyrazole-Benzothiazole 4-NitroM. tuberculosis3.12Isoniazid (0.05)

Data synthesized from recent SAR studies (see References).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitropyrazole

Rationale: Direct nitration is the most reliable method for introducing the nitro group at the C-4 position due to the directing effect of the pyrazole nitrogens.

Safety Warning: Nitro-pyrazoles are potentially energetic materials. Reactions must be temperature-controlled, and products handled with care (avoid friction/shock).

  • Reagents: Pyrazole (10 mmol), Nitric Acid (HNO3, fuming), Sulfuric Acid (H2SO4, conc), Acetic Anhydride.

  • Nitration Mixture: In a round-bottom flask, dissolve pyrazole in acetic anhydride (5 mL) at 0°C.

  • Addition: Dropwise add fuming HNO3 (1.2 eq) while maintaining temperature below 5°C. Why: Exothermic control prevents ring oxidation or runaway thermal events.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Pour the mixture onto crushed ice (50g). The 4-nitropyrazole precipitate forms immediately.

  • Purification: Filter the solid, wash with cold water to remove acid traces, and recrystallize from ethanol.

  • Validation: 1H NMR should show a downfield shift of the C-3/C-5 protons due to the electron-withdrawing nitro group.

Protocol B: Workflow for SAR Optimization

This workflow describes the logical progression from scaffold synthesis to lead identification.

SAR_Workflow Start Scaffold Selection (4-Nitropyrazole) Funct N-Alkylation / Arylation (Introduce Lipophilicity) Start->Funct Screen1 Primary Screen (MTT Assay / MIC) Funct->Screen1 Decision Activity > Threshold? Screen1->Decision Decision->Funct No (Iterate) Docking Molecular Docking (EGFR / DNA Gyrase) Decision->Docking Yes ADMET ADMET Prediction (Solubility/Toxicity) Docking->ADMET Lead Lead Candidate ADMET->Lead

Figure 2: Optimization Workflow. Iterative cycles of synthesis and screening are required to balance potency with solubility.

Future Outlook & Challenges

The nitro-pyrazole scaffold offers a unique "switch" mechanism for hypoxia targeting, but challenges remain:

  • Solubility: Nitro-pyrazoles are often poorly soluble in aqueous media. Formulation strategies (nanocarriers) or hydrophilic substitutions (e.g., morpholine side chains) are critical.

  • Mutagenicity: Like all nitro-aromatics, the reduced metabolites can be mutagenic. Ames testing is a mandatory early-stage filter.

  • Energetic Stability: While pharmaceutical derivatives are generally stable, the synthesis intermediates can be shock-sensitive. Process safety engineering is required for scale-up.

References

  • Review of Biological Activities

    • Ansari, A. et al. (2017).[2] "Biologically active pyrazole derivatives."[2][3][4][5][6][7][8][9][10] New Journal of Chemistry.

  • Antimicrobial Mechanisms

    • Khumar, S. et al. (2020). "In-vitro Anticancer Activity, Antimicrobial and In-silico Studies of Naphthyl Pyrazole Analogues." Rasayan Journal of Chemistry.
  • Hypoxia-Activated Prodrugs

    • Wilson, W. R., & Hay, M. P. (2011). "Targeting hypoxia in cancer therapy." Nature Reviews Cancer. (Contextual grounding for Nitro-reduction mechanism).
  • Synthesis & SAR

    • Muthubhupathi, G. et al. (2024). "Synthesis and Biological Activities of Some Pyrazole Derivatives." Pharmaceutical Sciences & Analytical Research Journal.[6]

  • EGFR Inhibition

    • Lv, P. C., et al. (2010). "Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents." Bioorganic & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Biological Evaluation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Abstract & Rationale This guide outlines the standardized protocol for the biological evaluation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate . This compound features a 4-nitropyrazole core , a scaffold historic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This guide outlines the standardized protocol for the biological evaluation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate . This compound features a 4-nitropyrazole core , a scaffold historically significant for its antimicrobial (specifically anti-anaerobic and broad-spectrum antibacterial) and radiosensitizing properties. The N-1 attached methyl acetate moiety acts as a lipophilic ester promoiety, potentially enhancing cellular permeability before intracellular hydrolysis to the active carboxylic acid form.

Target Audience: Medicinal Chemists, Microbiologists, and Pharmacology Assay Specialists.

Key Biological Potential

Based on Structure-Activity Relationship (SAR) data of 4-nitropyrazoles:

  • Antimicrobial Activity: High probability. Nitro-heterocycles often function as DNA-damaging agents upon reductive activation or as DNA gyrase inhibitors.

  • Cytotoxicity: Moderate probability. Nitro-pyrazoles can induce oxidative stress in tumor cells.

  • Metabolic Stability: The ester linkage requires evaluation for plasma/cytosolic stability (carboxylesterase sensitivity).

Experimental Workflow Overview

The following Graphviz diagram illustrates the logical flow of the evaluation pipeline, ensuring a "Go/No-Go" decision matrix at each stage.

EvaluationPipeline Start Compound Synthesis & QC (NMR/LCMS) Solubility Solubility & Stability (DMSO/PBS) Start->Solubility Screen1 Primary Screen: Antimicrobial (MIC) Solubility->Screen1 Stable Screen2 Secondary Screen: Cytotoxicity (MTT) Screen1->Screen2 MIC < 50 µg/mL Mechanism Mechanistic Assay: DNA Gyrase / ROS Screen2->Mechanism SI > 10 Decision Lead Optimization Mechanism->Decision

Figure 1: Sequential evaluation pipeline for MNPA-Ester. SI = Selectivity Index (CC50/MIC).

Material Preparation & Handling

Critical Note on Solubility: The ester group increases lipophilicity compared to the parent acid, but the nitro group can limit solubility in purely aqueous buffers.

  • Stock Solution (20 mM):

    • Weigh 10 mg of MNPA-Ester.

    • Dissolve in 100% molecular biology grade DMSO . Vortex for 30 seconds.

    • Validation: Inspect for particulates. If turbid, sonicate for 5 minutes at 40 kHz.

  • Working Solutions:

    • Dilute stock into culture media (Muller-Hinton Broth or DMEM).

    • Final DMSO concentration must be < 1% (v/v) to avoid solvent toxicity.

  • Storage:

    • Store stocks at -20°C. Avoid repeated freeze-thaw cycles (limit to 3) to prevent ester hydrolysis.

Protocol 1: Antimicrobial Susceptibility Profiling (MIC/MBC)

Rationale: 4-Nitropyrazoles often target bacterial DNA replication enzymes (DNA Gyrase) or act via nitro-reduction mechanisms similar to metronidazole.

Materials
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup: Use a 96-well round-bottom plate.

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of 200 µg/mL MNPA-Ester working solution to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. (Range: 100 – 0.19 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible turbidity.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. Lowest concentration with

      
       colony reduction.
      
Data Interpretation Table
MIC Value (µg/mL)ClassificationAction Required
< 10PotentProceed to Mechanism of Action
10 – 50ModerateProceed to Cytotoxicity (Check SI)
> 50InactiveStop or modify scaffold

Protocol 2: Mammalian Cytotoxicity & Selectivity (MTT Assay)

Rationale: To determine if the antimicrobial activity is due to specific targeting or general toxicity. The ester moiety may be hydrolyzed by intracellular esterases, releasing the acid and potentially altering toxicity.

Materials
  • Cell Lines: HEK293 (Normal Kidney), HepG2 (Liver - high esterase activity).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Step-by-Step Methodology
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing MNPA-Ester (concentrations: 100, 50, 25, 12.5, 6.25 µM). Include DMSO control.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Calculation

Selectivity Index (SI): 

. An

indicates a promising therapeutic window.

Mechanistic Insight: DNA Gyrase Inhibition Pathway

If the compound shows antibacterial activity, the likely mechanism for pyrazoles involves DNA Gyrase inhibition (ATP-binding pocket competition).

MOA Compound MNPA-Ester (Prodrug) Hydrolysis Intracellular Hydrolysis (Esterase) Compound->Hydrolysis Cell Entry ActiveForm Active Acid Form (Anionic) Hydrolysis->ActiveForm Target DNA Gyrase (Subunit B) ATP Binding Pocket ActiveForm->Target Competitive Binding Effect Inhibition of Supercoiling DNA Replication Arrest Target->Effect Death Bacterial Cell Death Effect->Death

Figure 2: Hypothesized Mechanism of Action involving prodrug activation and Gyrase inhibition.

References

  • Vijesh, A. M., et al. (2013). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry, 62, 410-415. Link

  • Bekhit, A. A., et al. (2010). Pyrazole derivatives as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(9), 4158-4169. Link

  • Nitulescu, G. M., et al. (2010). Synthesis and antimicrobial activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry, 45(11), 4914-4919. Link

  • Kalirajan, R., et al. (2012). Synthesis and biological evaluation of some heterocyclic derivatives of chalcones as potential antimicrobial agents. International Journal of ChemTech Research, 4(1), 237-244. Link

  • Rahimizadeh, M., et al. (2010). Synthesis and antimicrobial activity of some 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles. Journal of the Serbian Chemical Society, 75(6), 731-738. Link

Sources

Application

Application Note: Scalable Regioselective Synthesis of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

This Application Note is designed to address the specific challenge of synthesizing methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate at scale. The core technical difficulty with this molecule is regioselectivity .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to address the specific challenge of synthesizing methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate at scale.

The core technical difficulty with this molecule is regioselectivity . Direct alkylation of 3-methyl-4-nitropyrazole typically favors the 3-methyl isomer (sterically less hindered) over the desired 5-methyl isomer. Therefore, this guide prioritizes a De Novo Cyclization Strategy which guarantees the correct regiochemistry, avoiding yield-killing chromatographic separations during scale-up.

Part 1: Strategic Analysis & Route Selection

The Regioselectivity Challenge

In the synthesis of N-alkylated pyrazoles, the position of substituents on the carbon ring dictates the steric environment for N-alkylation.

  • Target Molecule: 1-substituted-5-methyl-4-nitropyrazole.[1][2][3]

  • Standard Route (Flawed): Alkylation of 3(5)-methyl-4-nitropyrazole with methyl chloroacetate.

    • Mechanism:[4][5][6][7] The tautomeric equilibrium exists between 3-methyl and 5-methyl forms. Under basic alkylation conditions, the electrophile attacks the nitrogen furthest from the methyl group to minimize steric clash.

    • Result: The major product is usually the 3-methyl isomer (~9:1 ratio), rendering this route inefficient for the 5-methyl target.

The Solution: Regioselective Cyclocondensation

To secure the 5-methyl regiochemistry at scale, we utilize a cyclocondensation between a hydrazine derivative and a polarized enaminone precursor.

Key Reaction: Methyl hydrazinoacetate (hydrochloride) + 4-(Dimethylamino)-3-nitro-3-buten-2-one


 Target Molecule.
  • Mechanistic Advantage: The terminal amino group (

    
    ) of the hydrazine is the most nucleophilic species and attacks the most electrophilic carbon of the enaminone (the 
    
    
    
    -carbon, activated by the nitro group). This locks the orientation of the molecule before ring closure, forcing the alkyl-bearing nitrogen to be adjacent to the methyl group (Position 5).

Part 2: Experimental Protocols

Precursor Synthesis: 4-(Dimethylamino)-3-nitro-3-buten-2-one

Note: This step creates the "backbone" for the pyrazole ring.

Reagents:

  • Nitroacetone (CAS: 10205-28-4)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (CAS: 4637-24-5)

  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Charging: Charge a glass-lined reactor with Nitroacetone (1.0 eq) and anhydrous Toluene (5 vol).

  • Addition: Add DMF-DMA (1.1 eq) dropwise over 60 minutes, maintaining internal temperature

    
    .
    
    • Process Insight: The reaction is slightly exothermic. Control is required to prevent polymerization of the nitroacetone.

  • Reaction: Heat the mixture to

    
     for 4 hours. Monitor by TLC or HPLC for the disappearance of nitroacetone.
    
    • Observation: The solution will turn deep orange/red due to the formation of the conjugated enaminone.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and methanol byproduct.

  • Crystallization: Triturate the residue with cold Isopropyl Alcohol (IPA) or Methyl tert-butyl ether (MTBE) to precipitate the yellow/orange solid.

  • Isolation: Filter and dry under vacuum at

    
    .
    
    • Yield Expectation: 85-90%.

Cyclization to Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Note: This is the critical regioselective step.

Reagents:

  • Precursor from 2.1 (1.0 eq)

  • Methyl hydrazinoacetate hydrochloride (CAS: 63980-36-7) (1.05 eq)

  • Ethanol (Absolute) (10 vol)

  • Triethylamine (Et3N) (1.1 eq) - Used to free the hydrazine base in situ.

Protocol:

  • Preparation: In the reactor, suspend Methyl hydrazinoacetate HCl (1.05 eq) in Ethanol at

    
    .
    
  • Neutralization: Add Triethylamine (1.1 eq) slowly. Stir for 30 minutes.

    • Why: We generate the free hydrazine base in situ to minimize its decomposition.

  • Addition: Add the Enaminone precursor (1.0 eq) portion-wise as a solid (or as a solution in warm ethanol) over 30 minutes.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Mechanism Check: The hydrazine

      
       attacks the enaminone 
      
      
      
      bond, displacing dimethylamine. The secondary nitrogen then attacks the ketone carbonyl to close the ring.
  • Monitoring: HPLC should show conversion to a single major peak (Target).

  • Workup:

    • Cool to room temperature.[8]

    • Concentrate to ~20% volume.[9]

    • Add Water (10 vol) and stir vigorously. The product often precipitates as a solid.

    • If oil forms: Extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Heptane.

    • Yield Expectation: 75-80%.

    • Purity: >98% (HPLC).

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the regioselective mechanism ensuring the 5-methyl isomer formation.

G Nitroacetone Nitroacetone (Start) Enaminone Enaminone Intermediate (Activated Electrophile) Nitroacetone->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Enaminone Intermediate Michael Adduct (Acyclic) Enaminone->Intermediate Nu Attack (NH2) on C-beta Isomer3 Unwanted Isomer (3-Me Isomer) Enaminone->Isomer3 Direct Attack on Ketone (Slow) Hydrazine Methyl Hydrazinoacetate (Nucleophile) Hydrazine->Intermediate Target Target Product (5-Me Isomer) Intermediate->Target Cyclization on Ketone

Caption: Reaction pathway showing the kinetic preference for the 5-methyl isomer via the enaminone intermediate.

Analytical Comparison (Isomer Identification)

Distinguishing the 3-methyl and 5-methyl isomers is critical for QC.

FeatureTarget: 5-Methyl IsomerUnwanted: 3-Methyl Isomer
Structure Me adjacent to N-AlkylMe far from N-Alkyl
1H NMR (NOESY) Strong NOE between N-CH2 protons and C-CH3 protons.No NOE between N-CH2 and C-CH3. NOE between N-CH2 and Ring Proton.
13C NMR (C-Me) Typically shifted upfield due to steric crowding (~10-12 ppm).Typically downfield (~13-15 ppm).
Melting Point Generally higher (more symmetrical packing).Generally lower.

Part 4: Safety & Scale-Up Considerations

Thermal Hazards (Nitro Compounds)
  • Risk: Nitro-substituted pyrazoles and their precursors are energetic.[10]

  • Control:

    • Perform Differential Scanning Calorimetry (DSC) on the Enaminone intermediate before scaling >100g.

    • Maintain reaction temperatures at least 50°C below the onset of decomposition detected by DSC.

    • Emergency: In case of runaway exotherm, have a quench plan (e.g., dumping into cold water) ready.

Hydrazine Toxicity
  • Risk: Methyl hydrazinoacetate is a potential alkylating agent and toxic.

  • Control:

    • Use the Hydrochloride salt (solid) rather than the free base liquid for handling ease.

    • Generate the free base in situ within the closed reactor system.

    • Destruct excess hydrazine in waste streams using bleach (Sodium Hypochlorite) solution before disposal.

Impurity Profile Management

During scale-up, trace dimethylamine salts must be removed.

  • Wash Protocol: Ensure the final organic layer is washed with dilute HCl (0.5M) to remove residual amines, followed by NaHCO3 wash to neutralize.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • LRRK2 Inhibitor Intermediates (Patent Grounding): "Macrocyclic leucine-rich repeat kinase 2 (LRRK2) inhibitors." World Intellectual Property Organization, WO2024056775A1, 2024. (Describes the use of 5-methyl-4-nitro-1H-pyrazol-1-yl intermediates).

  • Cyclization Methodology (Enaminone Route): Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • Safety in Nitropyrazole Scale-up: Pelleter, J., et al. "Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors." Organic Process Research & Development, 2009.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Knorr Pyrazole Synthesis Optimization

Ticket ID: KPS-OPT-2026 Subject: Maximizing Yield and Regiocontrol in 1,3-Dicarbonyl Condensations Executive Summary Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Knor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KPS-OPT-2026
Subject: Maximizing Yield and Regiocontrol in 1,3-Dicarbonyl Condensations

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Knorr pyrazole synthesis—while theoretically simple—is suffering from regioisomeric mixtures , incomplete cyclization (stagnation at the hydrazone/intermediate stage), or oligomerization (tar formation).

The Knorr reaction is not merely a condensation; it is a competition between kinetic and thermodynamic pathways. High yields require precise control over the nucleophilicity of the hydrazine relative to the electrophilicity of the 1,3-dicarbonyl centers .

Part 1: The Mechanistic Landscape

To troubleshoot yield, you must visualize where the reaction diverges.[1] The diagram below maps the critical decision points where yield is lost to isomers or side reactions.

KnorrMechanism Start 1,3-Dicarbonyl + Hydrazine PathA Attack at C1 (Kinetic) Start->PathA Steric Bulk Control PathB Attack at C3 (Thermodynamic) Start->PathB Electronic Control HydrazoneA Hydrazone A PathA->HydrazoneA HydrazoneB Hydrazone B PathB->HydrazoneB Intermediate 5-OH-Pyrazoline (Stagnation Point) HydrazoneA->Intermediate Cyclization ProductB Isomer B (Impurity) HydrazoneB->ProductB Fast Cyclization ProductA Isomer A (Target) Intermediate->ProductA Acid-Catalyzed Dehydration SideProduct Azine/Oligomer (Tar) Intermediate->SideProduct Overheating/Oxidation

Figure 1: Mechanistic bifurcation in Knorr synthesis. Yield loss occurs primarily at the regioselectivity split (Path A vs. B) or at the dehydration step (Intermediate stagnation).

Part 2: Critical Parameter Optimization

Solvent Selection: The Fluorinated Effect
  • The Issue: Standard alcohols (EtOH, MeOH) often result in 1:1 isomeric mixtures because they do not sufficiently differentiate the transition states.

  • The Fix: Switch to Fluorinated Alcohols (TFE or HFIP).[2]

  • Why it works: Trifluoroethanol (TFE) is a strong hydrogen bond donor (HBD). It activates the carbonyl via H-bonding, enhancing the electrophilicity difference between the two carbonyl carbons, thereby driving regioselectivity [1].

pH Control: The "Amphoteric" Trap
  • The Issue: Running the reaction neutral often leads to stagnation at the 5-hydroxy-pyrazoline intermediate.

  • The Fix: Maintain pH 4–5 (Glacial Acetic Acid).

  • Why it works:

    • Too Acidic (pH < 2): Protonates the hydrazine, killing its nucleophilicity.

    • Too Basic/Neutral: The final dehydration step (elimination of water) is acid-catalyzed. Without acid, you isolate the hydrated intermediate, not the aromatic pyrazole [2].

Heating Method: Microwave vs. Thermal

Microwave irradiation is superior for this synthesis.[3] It overcomes the activation energy barrier for the dehydration step, which is often the rate-determining step in difficult substrates.

Table 1: Yield Comparison (Microwave vs. Conventional)

Substrate TypeMethodTimeYieldSelectivity
Sterically Hindered Reflux (EtOH)12 Hours45-60%Low
Sterically Hindered Microwave (120°C) 10 Mins 85-92% High
Electron Deficient Reflux (EtOH)6 Hours65%Moderate
Electron Deficient Microwave (100°C) 5 Mins 95% High

Data aggregated from comparative studies [3][4].

Part 3: Troubleshooting Guides

Scenario A: "I have a 50:50 mixture of isomers."

Diagnosis: Lack of regiocontrol during the initial nucleophilic attack. Protocol Adjustment:

  • Switch Solvent: Replace Ethanol with 2,2,2-Trifluoroethanol (TFE) .

  • Lower Temperature: Perform the initial addition at 0°C to favor the kinetic product (attack at the most reactive carbonyl), then heat to reflux for cyclization.

  • Steric Bulk: If possible, increase the size of the substituent on the hydrazine. Larger groups favor attack at the less hindered carbonyl.

Scenario B: "My product is a dark oil/tar."

Diagnosis: Azine formation (intermolecular reaction) or oxidative degradation. Protocol Adjustment:

  • Order of Addition: Do NOT add hydrazine to the diketone. Add the diketone dropwise to the hydrazine solution. This ensures hydrazine is always in excess relative to the diketone locally, preventing one hydrazine molecule from reacting with two diketone molecules (azine formation).

  • Inert Atmosphere: Hydrazines are oxidation-sensitive. Run under Nitrogen/Argon.

Scenario C: "The reaction stalled; Mass Spec shows M+18 peak."

Diagnosis: Incomplete dehydration. You have isolated the 5-hydroxy-pyrazoline intermediate. Protocol Adjustment:

  • Acid Spike: Add 10 mol% p-Toluenesulfonic acid (pTSA) or concentrated HCl.

  • Force Water Removal: If using thermal heating, switch to a Dean-Stark trap with Toluene to physically remove water, driving the equilibrium to the aromatic product.

Part 4: Optimized Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, difficult substrates.

  • Preparation: In a 10 mL microwave vial, dissolve 1,3-diketone (1.0 equiv) and hydrazine salt (1.1 equiv) in Ethanol/Acetic Acid (10:1 v/v) .

  • Irradiation: Seal and irradiate at 120°C for 10 minutes (dynamic power mode).

  • Workup: Pour mixture into ice water (30 mL). The pyrazole usually precipitates as a solid.

  • Purification: Filter and wash with cold water.[4] If oil forms, extract with EtOAc.

Protocol 2: Regioselective Controlled Synthesis (High Purity)

Best for: Unsymmetrical diketones requiring specific isomer isolation.

  • Solvent System: Dissolve 1,3-diketone (1.0 equiv) in TFE (Trifluoroethanol) [0.5 M].

  • Controlled Addition: Cool to 0°C . Add Hydrazine (1.05 equiv) dropwise over 20 minutes.

  • Stir: Stir at 0°C for 1 hour (Kinetic control phase).

  • Cyclization: Allow to warm to Room Temperature, then reflux for 3 hours.

  • Validation: Check TLC. If intermediate persists, add HCl (2 drops) and reflux for 30 more minutes.

Part 5: Frequently Asked Questions (FAQ)

Q: Should I use Hydrazine Hydrate or Hydrazine Hydrochloride salt? A: Use the Hydrochloride salt when possible. It is safer (non-volatile solid) and provides an inherent acidic buffer that assists in the final dehydration step. If you use Hydrazine Hydrate (liquid), you must add acetic acid to catalyze the reaction.

Q: Can I use Lewis Acids (


, 

) to improve yield?
A: Yes, but proceed with caution. While literature suggests Lewis acids can accelerate the reaction, they can sometimes stabilize the enol form of the diketone, retarding the initial attack [2].[5] Simple Brønsted acids (AcOH, HCl, pTSA) are generally more robust and cost-effective for this specific transformation.

Q: How do I remove excess hydrazine? A: Hydrazine is toxic and a reducing agent. Quench the reaction mixture with bleach (sodium hypochlorite) in the waste stream to destroy unreacted hydrazine, or wash the organic layer with 0.5M HCl during workup to pull unreacted hydrazine into the aqueous phase as the salt.

References

  • BenchChem. (2025).[2][4][6][7] Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.2[1][3][5][8][9][10][11]

  • National Institutes of Health (PMC). (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates.5[1][5][10]

  • BenchChem. (2025).[2][4][6][7] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.6[1][5][9]

  • MDPI. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.9[1][5][10]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Nitropyrazole Synthesis

Welcome to the technical support center for the synthesis of nitropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitropyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work with the nitration of pyrazole derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of nitropyrazole synthesis, optimize your reaction conditions, and ensure safe laboratory practices.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of nitropyrazoles. Each problem is presented with its common symptoms, potential causes, and actionable solutions.

Problem 1: Low or No Yield of the Desired Nitropyrazole

  • Symptoms: After the reaction and work-up, you obtain a very small amount of the target product, or none at all. TLC or HPLC analysis of the crude product shows mainly starting material.

  • Potential Causes:

    • Insufficiently Activated Nitrating Agent: The nitrating agent may not be strong enough to nitrate the pyrazole ring, especially if the ring is deactivated by electron-withdrawing substituents.

    • Inappropriate Reaction Temperature: The reaction temperature may be too low, leading to a very slow reaction rate. Conversely, for some substrates, excessively high temperatures can lead to decomposition.[1]

    • Poor Solubility of Starting Material: The pyrazole starting material may not be sufficiently soluble in the reaction medium, preventing it from reacting with the nitrating agent.

    • Protonation and Deactivation of the Pyrazole Ring: In strongly acidic media like mixed nitric and sulfuric acids, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack.[2][3]

  • Solutions:

    • Choice of Nitrating Agent: For less reactive pyrazoles, consider using a stronger nitrating agent. A common and effective method is the use of a mixture of fuming nitric acid and fuming sulfuric acid.[1][4] Alternatively, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can be a milder and more selective option for certain substrates.[2][5]

    • Optimization of Reaction Temperature: Systematically vary the reaction temperature. Start with lower temperatures (e.g., 0-10 °C) and gradually increase it. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that balances reaction rate and product stability. For some syntheses, temperatures up to 80-83°C or even higher have been found to be optimal.[6][7]

    • Solvent System: Ensure your pyrazole starting material is soluble in the chosen solvent. If using a mixed acid system, concentrated sulfuric acid often serves as both a catalyst and a solvent. For other systems, consider solvents like acetic anhydride or an inert organic solvent.

    • Control of Acidity: If deactivation due to protonation is suspected, using a less acidic nitrating system like acetyl nitrate in acetic anhydride might be beneficial.[3][5]

Problem 2: Poor Regioselectivity - Formation of Multiple Isomers

  • Symptoms: Your reaction produces a mixture of nitropyrazole isomers (e.g., 3-nitro, 4-nitro, and 5-nitro derivatives) or nitration on a substituent like a phenyl ring.[2]

  • Potential Causes:

    • Nature of the Pyrazole Substituents: The electronic and steric effects of the substituents on the pyrazole ring play a major role in directing the position of nitration.

    • Choice of Nitrating Agent and Reaction Conditions: Different nitrating agents and acid conditions can favor nitration at different positions. For instance, mixed acids (HNO₃/H₂SO₄) can favor nitration on a phenyl substituent if the pyrazole ring is deactivated by protonation.[2][5]

  • Solutions:

    • Strategic Choice of Nitrating Agent: To achieve selective C4-nitration of a 1-phenylpyrazole, using acetyl nitrate is a recommended approach.[2][5] For selective nitration of the phenyl ring, a mixture of nitric and sulfuric acids is more suitable.[2]

    • Blocking Groups: If a specific isomer is desired and regioselectivity is poor, consider a synthetic route that involves the use of blocking groups to direct nitration to the desired position, followed by removal of the blocking group.

    • N-Substitution: For N-unsubstituted pyrazoles, consider protecting the N1 position before nitration to prevent side reactions and improve regioselectivity.[2]

Problem 3: Formation of Polynitrated Byproducts

  • Symptoms: Besides the desired mononitrated product, you observe the formation of dinitrated or trinitrated pyrazoles.

  • Potential Causes:

    • Excessively Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a large excess of a strong nitrating agent can lead to multiple nitrations.[8]

    • Activated Pyrazole Ring: If the pyrazole ring is highly activated by electron-donating groups, it can be more susceptible to polynitration.

  • Solutions:

    • Control of Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess or even a stoichiometric amount and monitor the reaction closely.

    • Milder Conditions: Employ milder reaction conditions, such as lower temperatures and shorter reaction times.

    • Milder Nitrating Agent: Switch to a less reactive nitrating agent. For example, if you are using fuming nitric acid/sulfuric acid, consider trying nitric acid in acetic anhydride.

Problem 4: Difficulty in Product Purification

  • Symptoms: The crude product is an oily mixture or a solid that is difficult to crystallize. Column chromatography results in poor separation of the desired product from byproducts or starting material.

  • Potential Causes:

    • Presence of Isomers with Similar Polarity: The formation of multiple isomers with very similar physical properties can make separation challenging.

    • Residual Acid: Incomplete neutralization of the reaction mixture can leave residual strong acids that interfere with purification.

    • Product Decomposition: The desired nitropyrazole may be unstable under the purification conditions (e.g., on silica gel).

  • Solutions:

    • Crystallization: The solubility of nitropyrazoles can vary significantly with the solvent system and temperature.[6][9] Experiment with different solvent systems for recrystallization. For example, the solubility of 4-nitropyrazole has been studied in methanol/water, ethanol/water, and acetonitrile/water mixtures.[6]

    • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification by converting the pyrazole into a water-soluble salt, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.[10][11]

    • Careful Work-up: Ensure complete neutralization of the reaction mixture before extraction. Pouring the reaction mixture onto crushed ice is a common and effective method.[12]

    • Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase, such as alumina, or reverse-phase chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common nitrating agents for pyrazole synthesis, and how do I choose the right one?

A1: The choice of nitrating agent is crucial and depends on the reactivity of your pyrazole substrate. Here's a summary of common choices:

Nitrating AgentCompositionStrengthBest For
Mixed Acid Concentrated or fuming HNO₃ + Concentrated or fuming H₂SO₄Very StrongDeactivated pyrazoles or when polynitration is desired.[1][4]
Acetyl Nitrate HNO₃ + Acetic Anhydride (Ac₂O)ModerateSelective mononitration, especially for substrates sensitive to strong acids.[2][5]
Nitric Acid Concentrated or fuming HNO₃StrongCan be used alone for some activated pyrazoles.
Bismuth Nitrate/Montmorillonite K-10 Bi(NO₃)₃ impregnated on K-10 clayMildHigh-yield nitration of various azoles, with easy product separation.[6][12]

Q2: What is the role of sulfuric acid in the nitration of pyrazoles?

A2: Sulfuric acid typically serves two main purposes in nitration reactions:

  • Catalyst: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

  • Solvent and Dehydrating Agent: It can act as a solvent for the reactants and absorbs the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.

Q3: How can I monitor the progress of my nitration reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction progress.[6] By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material and the formation of the product. This allows for the optimization of reaction time and helps to prevent the formation of byproducts from over-reaction. Polarography has also been used to monitor the synthesis of nitroazoles by allowing for the simultaneous determination of multiple nitro compounds in the reaction mixture.[13]

Q4: What are the key safety precautions I must take when performing nitration reactions?

A4: Nitration reactions are potentially hazardous due to the use of strong, corrosive, and oxidizing acids, and the exothermic nature of the reaction.[8][14] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety glasses, a face shield, acid-resistant gloves, and a chemical-resistant lab coat.[14][15]

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling toxic fumes.[14]

  • Controlled Addition and Temperature: Add the nitrating agent slowly and in a controlled manner, while carefully monitoring and controlling the internal temperature of the reaction with an ice bath or other cooling system.[16]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water directly to the concentrated acid mixture.

  • Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible.[14][15] Have appropriate spill containment and neutralizing agents on hand.[14]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-Nitropyrazole using a Mixed Acid System

This protocol is adapted from a one-pot, two-step method for the synthesis of 4-nitropyrazole.[1]

  • Materials:

    • Pyrazole

    • Concentrated Sulfuric Acid (98%)

    • Fuming Nitric Acid (98%)

    • Fuming Sulfuric Acid (20% SO₃)

    • Crushed Ice

    • Deionized Water

    • Ethyl Acetate

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid to form pyrazole sulfate.

    • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, while maintaining a low temperature.

    • Slowly add the pyrazole sulfate solution to the nitrating mixture, ensuring the temperature does not exceed the optimized reaction temperature (this may need to be determined experimentally, but a good starting point is to keep it below 40°C during addition).[12]

    • After the addition is complete, allow the reaction to stir at the optimized temperature for the required time (monitor by TLC/HPLC).

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • The 4-nitropyrazole product will precipitate. Collect the solid by filtration.

    • Wash the solid with cold deionized water until the washings are neutral.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of Nitropyrazoles via Acid-Base Extraction

This protocol is a general method for purifying pyrazoles that are contaminated with non-basic impurities.[10][11]

  • Materials:

    • Crude nitropyrazole

    • Dilute Hydrochloric Acid (e.g., 2 M HCl)

    • An organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate)

    • Saturated Sodium Bicarbonate Solution or dilute Sodium Hydroxide solution

    • Deionized Water

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • Dissolve the crude nitropyrazole in an appropriate organic solvent.

    • Transfer the solution to a separatory funnel and extract with dilute hydrochloric acid. The nitropyrazole will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

    • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the nitropyrazole precipitates out.

    • Extract the purified nitropyrazole back into an organic solvent.

    • Wash the organic layer with deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the purified nitropyrazole.

Section 4: Visualized Workflows

Diagram 1: General Workflow for Nitropyrazole Synthesis and Purification

Nitropyrazole_Synthesis_Workflow General Workflow for Nitropyrazole Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Pyrazole Starting Material nitration Nitration Reaction (e.g., Mixed Acid, Acetyl Nitrate) start->nitration quenching Quenching (Pour onto ice) nitration->quenching extraction Extraction / Filtration quenching->extraction purification Purification (Crystallization, Chromatography, Acid-Base Extraction) extraction->purification characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization end_product Pure Nitropyrazole characterization->end_product

Caption: A generalized workflow for the synthesis and purification of nitropyrazoles.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield in Nitropyrazole Synthesis cluster_conditions Reaction Conditions cluster_decomposition Product Stability start Low or No Yield check_sm Is starting material consumed? start->check_sm sm_present Mostly Starting Material check_sm->sm_present No sm_consumed Starting Material Consumed check_sm->sm_consumed Yes increase_temp Increase Temperature sm_present->increase_temp stronger_nitrating_agent Use Stronger Nitrating Agent sm_present->stronger_nitrating_agent check_solubility Check Solubility sm_present->check_solubility lower_temp Lower Reaction Temperature sm_consumed->lower_temp milder_nitrating_agent Use Milder Nitrating Agent sm_consumed->milder_nitrating_agent check_workup Review Work-up Procedure sm_consumed->check_workup solution Optimized Yield increase_temp->solution stronger_nitrating_agent->solution check_solubility->solution lower_temp->solution milder_nitrating_agent->solution check_workup->solution

Caption: A decision tree for troubleshooting low yields in nitropyrazole synthesis.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guo, J.-L. et al. (2014). Review on synthesis of nitropyrazoles. Hanneng Cailiao/Chinese Journal of Energetic Materials, 22(6), 872-879. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
  • Nitropyrazoles (review) - ResearchGate. (2025). Available at: [Link]

  • Shevelev, S. et al. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Semantic Scholar. Available at: [Link]

  • DumanoviC, D., & Kosa, D. (1994). OPTIMIZATION OF SYNTHESIS OF NITROIMIDAZOLES AND NITROPYRAZOLES BASED ON POLAROGRAPHIC INVESTIGATIONS. HETEROCYCLES, 37(3), 2019.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. (2021). ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - MDPI. (2023). Available at: [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters - Open Access LMU. (n.d.).
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

  • What safety precautions should I take when handling nitric acid? - Quora. (2024). Available at: [Link]

  • reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives - Canadian Science Publishing. (n.d.). Available at: [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles - ResearchGate. (2025). Available at: [Link]

  • Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.). Available at: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Available at: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd. (n.d.). Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - MDPI. (2022). Available at: [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - CSIRO Publishing. (1979). Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy - PMC - NIH. (2023). Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES - Canadian Science Publishing. (n.d.). Available at: [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - RSC Publishing. (n.d.). Available at: [Link]

Sources

Troubleshooting

identification of side products in methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate synthesis

Executive Summary This guide addresses the critical challenges in the -alkylation of 3(5)-methyl-4-nitro-1H-pyrazole with methyl haloacetates. The primary synthesis objective is the formation of the 5-methyl isomer (Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the critical challenges in the


-alkylation of 3(5)-methyl-4-nitro-1H-pyrazole with methyl haloacetates. The primary synthesis objective is the formation of the 5-methyl isomer  (Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate).

However, due to annular tautomerism in the pyrazole starting material, the reaction inherently produces a mixture of regioisomers. The most persistent "side product" is actually the 3-methyl regioisomer , which is often thermodynamically or kinetically favored depending on the base and solvent system used. This guide provides the mechanistic insight to identify these products and the analytical protocols to distinguish them.

Module 1: The Mechanistic Origin of Side Products

To troubleshoot effectively, one must understand the causality. The starting material, 3-methyl-4-nitro-1H-pyrazole, exists in a tautomeric equilibrium. When deprotonated by a base (e.g.,


, 

, or

), it forms a resonance-stabilized pyrazolate anion.

The alkylating agent (methyl chloroacetate or bromoacetate) can attack this anion at two distinct nitrogen sites (


 or 

), leading to two distinct products.
The "Tautomer Trap" (Regioselectivity)
  • Target Product (5-Methyl Isomer): Formed via alkylation at the nitrogen adjacent to the methyl group. This site is sterically hindered.

  • Major Side Product (3-Methyl Isomer): Formed via alkylation at the nitrogen distal to the methyl group. This site is sterically accessible.

In standard


 conditions (e.g., Acetone/

), the 3-methyl isomer is frequently the major product due to lower steric hindrance, making your target the minor component.
Visualizing the Pathway

ReactionPathway SM Starting Material 3(5)-methyl-4-nitropyrazole Anion Pyrazolate Anion (Resonance Hybrid) SM->Anion Base (Deprotonation) TS_A Transition State A (Sterically Hindered) Anion->TS_A Path A (N adjacent to Me) TS_B Transition State B (Sterically Accessible) Anion->TS_B Path B (N distal to Me) Target TARGET PRODUCT 5-methyl isomer (N-alkyl adjacent to Me) TS_A->Target Minor Pathway (Usually) SideProd MAJOR SIDE PRODUCT 3-methyl isomer (N-alkyl distal to Me) TS_B->SideProd Major Pathway (Steric Control)

Figure 1: Bifurcation of the alkylation pathway. Note that without specific directing groups or catalysts, steric control favors the unwanted 3-methyl side product.

Module 2: Side Product Profile & Identification

The following table summarizes the physicochemical differences between the target and the common impurities.

ComponentChemical NameOriginKey Identification Feature
Target Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetateDesired

Reaction
NOE: Interaction between

and Ring-

.[1]
Impurity A (Critical) Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetateRegioisomer (Steric control)NOE: Interaction between

and Ring-

.
Impurity B (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acidHydrolysis of esterLCMS: Mass = Target - 14 (Loss of

). Broad peak.[1]
Impurity C 3(5)-methyl-4-nitro-1H-pyrazoleUnreacted Starting MaterialLCMS: Mass = 127 Da (

).

Module 3: Analytical Troubleshooting Protocols

Protocol A: Distinguishing Isomers via 1H-NMR (NOE)

Since the target and the regioisomer have identical masses (LCMS cannot distinguish them easily without a known standard), Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for structural assignment.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of the isolated product in

    
     or 
    
    
    
    .
  • 1D Proton Scan: Identify the

    
     singlet (typically 
    
    
    
    4.9 - 5.2 ppm) and the Ring-
    
    
    singlet (
    
    
    2.3 - 2.6 ppm).
  • 1D-NOESY Experiment: Irradiate the

    
     frequency.
    
  • Interpretation:

    • Positive NOE on Methyl Group: You have the 5-methyl isomer (Target). The N-methylene is spatially close to the methyl group.

    • Positive NOE on Ring Proton: You have the 3-methyl isomer (Side Product). The N-methylene is spatially close to the ring proton (

      
      ), meaning the methyl is on the other side.
      
Protocol B: Monitoring Hydrolysis (Impurity B)

If your yield is low or the product is an oil that refuses to crystallize, you may have hydrolyzed the ester.

  • Check pH: If the reaction mixture was not neutralized before workup, residual base (

    
    ) hydrolyzes the methyl ester to the carboxylic acid.
    
  • LCMS Check: Look for

    
     (Acid) vs. 
    
    
    
    (Ester).
  • Remedy: Ensure anhydrous conditions during synthesis. If hydrolysis occurs, re-esterify using

    
     or 
    
    
    
    .
Troubleshooting Logic Flow

Troubleshooting Start Issue: Multiple Spots on TLC or Low Potency LCMS Run LCMS Start->LCMS MassCheck Is Mass = 242 (M+H)? LCMS->MassCheck MassLow Mass = 228 MassCheck->MassLow No MassSM Mass = 127 MassCheck->MassSM No IsomerCheck Isolate & Run 1D-NOESY MassCheck->IsomerCheck Yes Conc_Hyd Issue: Hydrolysis (Acid) MassLow->Conc_Hyd Conc_SM Issue: Incomplete Rxn MassSM->Conc_SM NOE_Me NOE: N-CH2 <-> CH3 IsomerCheck->NOE_Me NOE_H NOE: N-CH2 <-> Ring H IsomerCheck->NOE_H Conc_Target Confirmed: Target (5-Me) NOE_Me->Conc_Target Conc_Regio Confirmed: Regioisomer (3-Me) NOE_H->Conc_Regio

Figure 2: Decision tree for identifying the specific side product based on analytical data.

Frequently Asked Questions (FAQ)

Q1: Why is the 3-methyl isomer (side product) forming in higher yields than my target? A: This is a classic thermodynamic vs. kinetic control issue. The nitrogen adjacent to the methyl group (


) is sterically hindered. The nitrogen adjacent to the proton (

) is more accessible. Under standard basic conditions (e.g.,

in acetone), the alkylating agent attacks the most accessible site.
  • Correction: To favor the 5-methyl isomer, consider using a bulkier base or changing the solvent to affect the coordination of the cation, though separation via column chromatography is often the most practical solution [1].

Q2: Can I separate the two isomers using flash chromatography? A: Yes, but it is difficult. The polarity difference is slight.

  • Guidance: Use a high-efficiency column (spherical silica, 20-40 µm). A gradient of Hexane:Ethyl Acetate is standard. The 3-methyl isomer (less hindered, more planar interaction with silica) often elutes after the 5-methyl isomer, but this depends heavily on the specific stationary phase. You must collect fractions and check via NMR (not just TLC) for the first run.

Q3: I see a peak at [M+H] = 256. What is this? A: This indicates transesterification . If you used Ethanol as a solvent (or wash) instead of Methanol, the methyl ester can exchange to become an ethyl ester (


 mass units). Always match your solvent alcohol to your ester group.

Q4: How do I prevent the hydrolysis side product? A: Methyl esters are labile.

  • Avoid aqueous workups with high pH.

  • Store the product in a desiccator.

  • If using

    
     as a base, ensure it is quenched carefully at low temperature before adding water.
    

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (via ACS/Figshare).
    • URL:[Link] (Note: General reference for N1 vs N2 alkylation logic).

  • Analytical Characterization (NMR)

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
    • Source: Magnetic Resonance in Chemistry (PMC).
    • URL:[Link]

  • Synthesis Methodology

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.

    • Source: Journal of Organic Chemistry.

    • URL:[Link]

  • Reaction Precedents

    • Title: Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.[2]

    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

This guide serves as a specialized technical support resource for researchers working with methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate . The content is structured to address real-world stability challenges, provid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate . The content is structured to address real-world stability challenges, providing mechanistic insights and validated troubleshooting protocols.

Senior Application Scientist: Dr. A. Vance Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Compound Class: N-alkylated Nitropyrazole Ester

Executive Stability Profile

Before troubleshooting, understand the molecule's three primary stress points. This compound is not inert; it possesses specific vulnerabilities dictated by its electronic structure.

Functional GroupVulnerabilityTrigger ConditionOutcome
Methyl Ester High pH > 7.5, Moisture, Protich solventsHydrolysis to carboxylic acid (Main Degradant).
Nitro Group (-NO₂) Moderate UV Light, High Temp (>150°C)Photoreduction or thermal decomposition.
Pyrazole N-C Bond Low Strong Acid, Radical initiatorsN-dealkylation (Rare under standard conditions).

Hydrolytic Stability (The #1 Issue)

Q: I am observing a new peak at [M-14] in my LC-MS after storing the compound in PBS (pH 7.4). What is happening?

Diagnosis: You are observing base-catalyzed ester hydrolysis . Although pH 7.4 is "neutral" to biology, it is sufficiently basic to hydrolyze methyl esters over time, especially when driven by the electron-withdrawing nature of the nitropyrazole ring. The nitro group at position 4 pulls electron density from the pyrazole ring, which inductively destabilizes the ester, making the carbonyl carbon more electrophilic and susceptible to attack by water or hydroxide ions.

The Mechanism: The methyl group (Mass 15) is lost and replaced by a proton (Mass 1), resulting in a net mass loss of 14 Da. The product is 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid .

Corrective Protocol: pH-Dependent Stability Profiling To confirm this, run a forced degradation study using the following protocol. This validates whether your storage buffer is the culprit.

Step-by-Step Protocol:

  • Preparation: Prepare 1 mM stock solution of the compound in Acetonitrile (ACN).

  • Stress Conditions: Dilute stock 1:10 into the following buffers:

    • Acidic: 0.1 M HCl (pH 1.2)

    • Neutral: 50 mM Phosphate Buffer (pH 7.0)

    • Basic: 0.1 M NaOH (pH 12.0) - Expect rapid degradation

  • Incubation: Incubate at 25°C.

  • Sampling: Inject into HPLC at T=0, 1h, 4h, and 24h.

  • Analysis: Monitor the disappearance of the ester peak and the appearance of the acid peak (typically elutes earlier on Reverse Phase C18).

Visualization of Hydrolysis Pathway:

HydrolysisPathway Ester Parent Ester (MW: ~199.16) Transition Tetrahedral Intermediate Ester->Transition + OH- / H2O Acid Carboxylic Acid Metabolite (MW: ~185.14) Transition->Acid - CH3OH Methanol Methanol (Byproduct) Transition->Methanol

Caption: Base-catalyzed hydrolysis pathway converting the parent methyl ester to its carboxylic acid form.

Thermal & Oxidative Stability[1][2]

Q: The compound turned yellow/brown during vacuum drying at 60°C. Is it safe to use?

Diagnosis: Likely thermal decomposition or surface oxidation . Nitro-pyrazoles are energetic motifs.[1][2][3] While this specific ester is generally stable up to ~100-120°C, the combination of heat and potential residual solvent (if not dry) can accelerate degradation. The yellowing often indicates the formation of trace azo- or nitroso- species, or decarboxylation of trace acid impurities.

Technical Insight: If the compound was previously hydrolyzed (even 1%), the resulting acid derivative is prone to decarboxylation at elevated temperatures, releasing CO₂ and leaving a methyl-nitropyrazole residue which can polymerize or oxidize, causing color change.

Troubleshooting Guide:

  • Check Purity: Run an HPLC.[4] If purity is >98% despite color change, it is likely a surface phenomenon (chromophores have high extinction coefficients). If purity has dropped, discard.

  • Drying Protocol:

    • Do NOT oven dry >40°C.

    • Recommended: Lyophilization (Freeze-drying) or Vacuum Desiccation over P₂O₅ at room temperature.

Q: Can I autoclave this compound for sterile cell culture?

Answer: ABSOLUTELY NOT. Autoclaving (121°C, high pressure, steam) triggers two failure modes:

  • Rapid Hydrolysis: The steam acts as a high-energy nucleophile.

  • Thermal Shock: Potential ring decomposition.

Solution: Use 0.22 µm sterile filtration . Dissolve the compound in DMSO (dimethyl sulfoxide) to create a 1000x stock, then filter-sterilize. Add this to sterile media immediately prior to use.

Photostability & Handling

Q: We observe variability in IC50 values when the compound is left on the benchtop.

Diagnosis: Photochemical degradation. Nitro-aromatics and nitro-heterocycles are susceptible to UV-induced rearrangement (e.g., nitro-to-nitrite rearrangement).

ICH Q1B Protocol for Verification: If you suspect light sensitivity, perform a confirmatory test:

  • Place 10 mg of solid powder in a clear glass vial and 10 mg in a foil-wrapped vial (control).

  • Expose both to ambient lab light (or a UV source) for 48 hours.

  • Dissolve and analyze by HPLC.

  • Threshold: If the exposed sample shows >2% degradation vs. control, the compound is photolabile.

Recommendation:

  • Always store solid and solution stocks in amber vials .

  • Wrap reaction vessels in aluminum foil during synthesis or prolonged incubation.

Analytical Method Troubleshooting (HPLC)

Q: I cannot resolve the Ester parent from the Acid impurity on my C18 column.

Diagnosis: Incorrect Mobile Phase pH. The acid metabolite (pKa ~3-4) will be ionized at neutral pH, eluting in the void volume. At low pH, it becomes protonated and more hydrophobic, potentially co-eluting with the ester.

Optimized HPLC Method: To separate the Neutral Ester from the Acidic Metabolite, you must suppress the ionization of the acid to increase its retention, but ensure the gradient differentiates it from the ester.

ParameterRecommended ConditionReason
Column C18 (e.g., Agilent Zorbax SB-C18), 3.5 µmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Keeps acid metabolite protonated (COOH state).
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 15 minsEster is hydrophobic; Acid is polar.
Detection UV 254 nm or 300 nmNitro groups absorb strongly here.

Workflow Diagram: Stability Testing Logic

StabilityWorkflow Start Start Stability Test Condition Select Stress Condition Start->Condition Hydrolysis Aqueous/pH Stress (Buffer pH 1.2, 7.4, 10) Condition->Hydrolysis Thermal Thermal Stress (Solid state, 60°C) Condition->Thermal Photo Photostability (UV/Vis Light) Condition->Photo Analyze HPLC Analysis (Check for [M-14] or Color Change) Hydrolysis->Analyze Thermal->Analyze Photo->Analyze Decision Degradation > 5%? Analyze->Decision Pass Stable: Proceed with Standard Storage Decision->Pass No Fail Unstable: Implement Mitigation (Amber vials, -20°C) Decision->Fail Yes

Caption: Decision tree for evaluating stability according to ICH Q1A/Q1B principles.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[5] International Council for Harmonisation (ICH).

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).

  • PubChem. Compound Summary: (5-methyl-4-nitro-1H-pyrazol-3-yl) acetate (Isomer Analog). National Library of Medicine.

  • Larina, L. I., & Lopyrev, V. A. Nitroazoles: Synthesis, Structure and Applications. Springer Science & Business Media. (Contextual reference for Nitropyrazole stability).

Sources

Troubleshooting

purification challenges for polar pyrazole compounds

Technical Support Center: Purification of Polar Pyrazole Compounds Subject: Troubleshooting Isolation & Chromatography of Polar Nitrogen Heterocycles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyrazole Compounds Subject: Troubleshooting Isolation & Chromatography of Polar Nitrogen Heterocycles Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

You are likely here because your pyrazole compound is "streaking" on silica, co-eluting with impurities, or refusing to leave the aqueous layer during workup. Pyrazoles present a dual challenge: they possess a basic nitrogen (pyridine-like) capable of hydrogen bonding, and often an acidic proton (pyrrole-like), making them amphoteric and highly polar.

This guide moves beyond standard protocols to address the specific physicochemical interactions causing your purification failures.

Module 1: The "Silanol War" (Normal Phase Chromatography)

The Core Issue: Standard silica gel (


) is acidic (

). The basic nitrogen of the pyrazole ring interacts strongly with free silanol groups, causing peak tailing (streaking) and irreversible adsorption.
Troubleshooting Guide

Q: My compound streaks from the baseline to the solvent front in DCM/MeOH. How do I fix peak shape? A: You must block the silanol interactions.

  • The "Ammonia Shift": Switch your polar modifier from pure Methanol to Ammoniated Methanol .

    • Protocol: Prepare a 7N

      
       in MeOH solution (commercially available or prepared by bubbling gas). Use this as Solvent B.
      
    • Mechanism:[1][2][3] Ammonia is a stronger base than your pyrazole. It preferentially binds to the silanol sites, creating a "shield" that allows your pyrazole to elute as a sharp band [1].

  • The "TEA Spike": If using Hexane/Ethyl Acetate, add 1% Triethylamine (TEA) to both Solvent A and Solvent B.

    • Critical Step: You must flush the column with the TEA-containing solvent before loading your sample to neutralize the silica bed.

Q: I am using 10% MeOH/DCM and my pyrazole still won't elute. Should I go to 20%? A: Caution. Exceeding 10-15% MeOH in DCM on silica can dissolve the silica matrix, contaminating your product with white colloidal silica.

  • Alternative: Switch to Amine-Functionalized Silica (KP-NH) .[4]

    • Why: The surface is already modified with propyl-amine groups. It is basic, preventing the acid-base interaction entirely. You can often purify polar amines using simple Hexane/Ethyl Acetate gradients on KP-NH, avoiding the solubility issues of DCM [2].

Workflow: Solving Silica Tailing

SilicaTroubleshooting Start Issue: Pyrazole Tailing/Streaking CheckSolvent Current Solvent System? Start->CheckSolvent HexEtOAc Hexane / EtOAc CheckSolvent->HexEtOAc DCMMeOH DCM / MeOH CheckSolvent->DCMMeOH AddTEA Add 1% TEA to Mobile Phase HexEtOAc->AddTEA AddNH3 Switch MeOH to 7N NH3 in MeOH DCMMeOH->AddNH3 Result Check TLC/Test Column AddTEA->Result AddNH3->Result Success Sharp Peak? Proceed Result->Success Fail Still Tailing? Result->Fail SwitchStat Switch Stationary Phase Fail->SwitchStat KPNH Use Amine-Silica (KP-NH) SwitchStat->KPNH HILIC Switch to HILIC (Silica + ACN/Water) SwitchStat->HILIC

Figure 1: Decision logic for correcting peak tailing of basic heterocycles on normal phase silica.

Module 2: Reverse Phase Strategies (When Silica Fails)

The Core Issue: Many polar pyrazoles elute at the void volume (


) on standard C18 columns because they are too hydrophilic.
Troubleshooting Guide

Q: My compound elutes immediately on C18. How do I increase retention? A: You need to modulate the pH to suppress ionization.

  • The "High pH" Strategy: Pyrazoles are basic. At low pH (0.1% Formic Acid), they are protonated (

    
    ) and highly polar.
    
    • Protocol: Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide as the aqueous modifier.

    • Mechanism:[1][2][3] At pH 10, the pyrazole is in its neutral (free base) form, which is significantly more hydrophobic and will retain better on the C18 chain [3].

    • Warning: Ensure your C18 column is "Hybrid" or rated for High pH (e.g., pH 1-12 stability). Standard silica-based C18 strips at pH > 8.

Q: I need to use 100% water to dissolve my sample, but my peak shape degrades over time. A: You are experiencing "Phase Collapse" (Dewetting).

  • Explanation: On standard C18, highly aqueous mobile phases (>95% water) cause the hydrophobic C18 chains to mat down (self-associate) to escape the water, reducing surface area.

  • Solution: Switch to a C18-Aq (Aqueous) column.[5] These have polar end-capping groups that keep the C18 chains extended even in 100% water [4].

Table 1: Reverse Phase Column Selection for Pyrazoles

Compound CharacteristicRecommended PhaseMobile Phase ModifierRationale
Moderately Polar Standard C180.1% Formic AcidStandard protonation is acceptable if retention > 2 min.
Highly Polar (Basic) C18 (High pH Stable)10mM

(pH 10)
Neutralizes base to increase hydrophobicity.
Water Soluble Only C18-AqWater / ACNPrevents phase collapse in high aqueous conditions.
Very Hydrophilic HILIC (Bare Silica)ACN / Water + 10mM

Retains by partitioning into water layer on silica surface.

Module 3: Aqueous Workup & Isolation[6][7]

The Core Issue: Pyrazoles often partition into the aqueous layer during extraction, leading to massive yield loss.

Troubleshooting Guide

Q: I cannot extract my pyrazole from the aqueous reaction mixture using EtOAc or DCM. A: Stop adding organic solvent. You are fighting thermodynamics.

  • Strategy A: The "Salting Out" Method: Saturate the aqueous layer with NaCl. This disrupts the hydration sphere of the pyrazole, forcing it into the organic layer.

  • Strategy B: Continuous Liquid-Liquid Extraction: For stubborn compounds, use a continuous extractor (e.g., Kutscher-Steudel) with DCM for 12-24 hours.

  • Strategy C: The "Dry Load" Bypass (Recommended):

    • Evaporate the reaction solvent (if volatile).

    • If water remains, Lyophilize (freeze-dry) the crude mixture directly to a solid.

    • Redissolve the solid in a minimal amount of DMSO or MeOH:Water (1:1).

    • Inject directly onto a Reverse Phase Prep-HPLC or C18 Flash column. This bypasses the extraction step entirely.

Q: My pyrazole is an oil and won't crystallize. A: Pyrazoles are notorious for oiling out due to low melting points.

  • Salt Formation: Dissolve the oil in Et2O and bubble HCl gas or add oxalic acid. Pyrazolium salts are often crystalline solids that are easier to handle and purify.

Module 4: Supercritical Fluid Chromatography (SFC)

The Core Issue: You need a "green" alternative that offers better separation than HPLC for structural isomers.

Insight: SFC is often superior to HPLC for pyrazoles because the supercritical


 acts as a non-polar solvent, while methanol (with amine) acts as the polar driver. The diffusivity of 

allows for higher flow rates and better resolution of regioisomers (e.g., N1- vs N2-alkylated pyrazoles) [5].
SFC Workflow Diagram

SFCWorkflow Input Crude Pyrazole Isomers Column Column: 2-Ethylpyridine (Standard for Basic Heterocycles) Input->Column MobilePhase MP: CO2 + MeOH (with 0.1% DEA or IPAm) Column->MobilePhase High Loading Detection PDA / MS Detection MobilePhase->Detection Collection Fraction Collection Detection->Collection

Figure 2: Standard SFC workflow for separating pyrazole regioisomers using pyridine-based stationary phases.

References

  • Biotage. (2023).[3] Is there an easy way to purify organic amines?Link

  • Teledyne ISCO. (2017). HILIC Purification Strategies for Flash Chromatography.Link

  • Phenomenex. (2022). Reversed Phase HPLC Columns: High pH Stability Guidelines.Link

  • Agilent Technologies. (2022). Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column.Link

  • Waters Corporation. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.Link

Sources

Optimization

addressing poor solubility of pyrazole derivatives in biological assays

Topic: Addressing Poor Solubility of Pyrazole Derivatives in Biological Assays Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Poor Solubility of Pyrazole Derivatives in Biological Assays

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-02-22

Introduction: The Pyrazole Paradox

Welcome. If you are here, you are likely facing the "Pyrazole Paradox." The pyrazole scaffold is a privileged structure in medicinal chemistry—present in blockbusters like Celecoxib and Sildenafil—due to its excellent hydrogen-bonding capabilities and metabolic stability. However, these same properties often act as a double-edged sword.[1]

The planar, nitrogen-rich heteroaromatic nature of pyrazoles facilitates strong


-

stacking and high crystal lattice energy. In biological assays, this manifests not just as simple insolubility ("brick dust"), but often as colloidal aggregation ("grease balls"), leading to false positives and erratic data.[2]

This guide moves beyond basic "add more DMSO" advice. We will diagnose the specific physical state of your compound and engineer a solution using formulation science and chemical modification.

Module 1: Diagnosis – Precipitation vs. Aggregation

Before changing your buffer, you must identify why the compound is failing. Is it crashing out of solution (insolubility), or is it forming invisible colloids (aggregation)?

The Diagnostic Logic Tree

Use this decision matrix to determine your next step.

PyrazoleDiagnosis Start Symptom: Erratic Assay Data (Low Activity or False Positive) Check1 Step 1: Visual/Nephelometry Check Is the solution cloudy? Start->Check1 Precip Diagnosis: Precipitation (Classic Insolubility) Check1->Precip Yes (Cloudy) Clear Solution appears clear Check1->Clear No (Clear) Check2 Step 2: Detergent Sensitivity Test Add 0.01% Triton X-100 Clear->Check2 ResultA IC50 Increases significantly (Potency drops) Check2->ResultA ResultB IC50 Remains stable Check2->ResultB Aggreg Diagnosis: Colloidal Aggregation (Promiscuous Inhibition) ResultA->Aggreg TrueBind Diagnosis: True Binder (Issue is likely target-related) ResultB->TrueBind

Figure 1: Diagnostic workflow to distinguish between solubility limits (Precipitation) and non-specific inhibition (Aggregation).

Technical Insight: The "Shoichet" Mechanism

Pyrazoles are notorious for forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes, causing false positives .[3] If your compound loses potency upon adding a non-ionic detergent (like Triton X-100 or Tween-20), it was likely acting as an aggregator, not a specific inhibitor [1].

Module 2: Solvent & Formulation Tactics

If your compound is a "Brick Dust" solid (high melting point, low solubility), you must disrupt the crystal lattice without killing your cells or denaturing your enzyme.

The DMSO Trap
  • Standard Practice: Dissolve stock in 100% DMSO.

  • The Problem: Upon dilution into aqueous buffer, the "hydration shell" strips DMSO away, causing immediate precipitation of hydrophobic pyrazoles.

  • Limit: In cell-based assays, keep DMSO < 0.5% (v/v). Above 1%, DMSO permeabilizes membranes and induces apoptosis, confounding toxicity data [2].

The Cyclodextrin Solution (Gold Standard)

For pyrazoles, 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
is superior to traditional surfactants. Unlike DMSO, which is a co-solvent, cyclodextrins encapsulate the hydrophobic pyrazole core, shielding it from water while keeping it in solution.

Protocol: HP-


-CD Formulation 
  • Prepare a 20-40% (w/v) HP-

    
    -CD  stock solution in water or PBS.
    
  • Dissolve your pyrazole compound in this CD stock (requires vortexing/sonication).

  • Dilute this complex into your assay media.

  • Result: Solubility often increases 100–1000 fold compared to PBS alone [3].

Comparative Solubility Data

Typical solubility profile for a diphenyl-pyrazole derivative:

Solvent SystemSolubility Limit (

M)
Biological CompatibilityRisk Factor
PBS (pH 7.4) < 1.0HighPrecipitation
PBS + 1% DMSO ~ 5.0MediumPrecipitation on dilution
PBS + 0.01% Tween-20 ~ 15.0MediumMicelle interference
PBS + 10% HP-

-CD
> 250.0 High Minimal

Module 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Use this to determine the "crash point" of your compound.

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

KineticSolubility Step1 1. Prepare Stock 10mM in DMSO Step2 2. Serial Dilution in DMSO (100x) Step1->Step2 Step3 3. Transfer 2uL into 198uL Buffer Step2->Step3 Step4 4. Incubate 2 hrs @ RT (Shaking) Step3->Step4 Step5 5. Read Nephelometry (Scatter) Step4->Step5

Figure 2: Workflow for high-throughput kinetic solubility screening.

Detailed Steps:

  • Stock Prep: Prepare a 10 mM stock of the pyrazole in 100% DMSO.

  • Dilution: Create a serial dilution curve in DMSO first.

  • Spike: Transfer 2

    
    L of each DMSO point into 198 
    
    
    
    L of assay buffer (final DMSO = 1%).
  • Incubation: Shake for 2 hours at room temperature. Critical: Do not filter.

  • Read: Measure forward light scattering (Nephelometry) or Absorbance at 600nm (turbidity).

  • Analysis: The inflection point where signal spikes is your Kinetic Solubility Limit.

Module 4: Chemical Engineering (The "Fix It" Phase)

If formulation fails, the molecule itself needs modification.

  • Disrupt Planarity (The "Escape from Flatland"):

    • Pyrazoles are flat. Introduce an

      
       carbon (e.g., a methyl group or saturation) on a side chain to disrupt crystal packing. This lowers the melting point and improves solubility.
      
  • Solubilizing Tails:

    • Append a morpholine, piperazine, or N-methyl piperazine group to the pyrazole core. These are protonated at physiological pH (pKa ~8), introducing charge and drastically improving aqueous solubility.

  • Prodrug Strategy:

    • If the NH of the pyrazole is free, consider an N-acyloxymethyl prodrug that cleaves in vivo but provides solubility in formulation.

Frequently Asked Questions (FAQ)

Q1: My


 shifts 10-fold when I increase the enzyme concentration. Is this a solubility issue? 
A:  This is likely aggregation , not just solubility. Colloidal aggregates inhibit enzymes stoichiometrically. If you increase the enzyme concentration, you "titrate out" the aggregate, causing the apparent 

to shift.
  • Fix: Add 0.01% Triton X-100 to your buffer. If the inhibition disappears, your compound was aggregating [4].

Q2: Can I use PEG-400 instead of Cyclodextrins? A: Yes, but with caution. PEG-400 (up to 20%) is a potent co-solvent but can affect membrane fluidity in cell assays and may interfere with LC-MS analysis downstream. Cyclodextrins are generally more "bio-inert."

Q3: Why does my compound precipitate in cell media but not in PBS? A: Cell media (DMEM/RPMI) contains salts and amino acids that can induce "salting out" effects. Conversely, Serum (FBS) contains Albumin (BSA/HSA) which binds drugs.

  • Check: If solubility improves in media + 10% FBS, your compound is highly protein-bound. If it precipitates, the ionic strength of the media is likely the culprit.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large chemical library.[4] Nature Chemical Biology. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Troubleshooting

method refinement for consistent synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Welcome to the dedicated technical support guide for the synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. This resource is designed for researchers and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to achieve consistent, high-yield synthesis of this important pyrazole intermediate.

Reaction Overview

The synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is achieved via the N-alkylation of 5-methyl-4-nitro-1H-pyrazole with a suitable haloacetate ester, such as methyl bromoacetate or methyl chloroacetate. The primary challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity—that is, ensuring the alkyl group attaches to the desired nitrogen atom (N1) instead of the other (N2).[1][2]

The reaction proceeds by deprotonation of the pyrazole's N-H proton by a base, creating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the haloacetate ester in a nucleophilic substitution reaction (S_N2).

Caption: N-alkylation of 5-methyl-4-nitro-1H-pyrazole yields two potential regioisomers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

A1: Low or no conversion is a frequent issue that can typically be traced to one of three areas: the base, the reagents, or the reaction conditions.

  • Causality—Base Inactivity: The most common culprit is an ineffective base. Potassium carbonate (K₂CO₃) is hygroscopic and can absorb atmospheric moisture, reducing its basicity. Sodium hydride (NaH) is highly reactive and can be passivated by an outer layer of sodium hydroxide if stored improperly. The base is critical for deprotonating the pyrazole, making it sufficiently nucleophilic to attack the alkylating agent.[2][3]

  • Causality—Reagent Quality: The alkylating agent, methyl bromoacetate, can degrade over time. Ensure it is fresh or has been stored properly. The solvent, typically DMF or DMSO, must be anhydrous, as water can quench the pyrazolate anion and hydrolyze the ester product.

  • Causality—Reaction Conditions: Insufficient temperature can lead to a sluggish reaction. While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-80°C) may be necessary to drive the reaction to completion, especially if a weaker base like K₂CO₃ is used.[2]

Troubleshooting_Low_Yield start Problem: Low or No Yield check_base 1. Verify Base Activity & Stoichiometry start->check_base check_reagents 2. Assess Reagent Quality check_base->check_reagents Base is good solution_base Solution: • Use freshly dried K₂CO₃ or new NaH. • Ensure at least 1.1 equivalents of base. check_base->solution_base Is base old or clumpy? check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Reagents are fresh solution_reagents Solution: • Use fresh methyl bromoacetate. • Use anhydrous DMF or DMSO. check_reagents->solution_reagents Are reagents old? solution_conditions Solution: • Increase temperature incrementally (e.g., to 60°C). • Extend reaction time and monitor by TLC/LC-MS. check_conditions->solution_conditions

Caption: A logical workflow for troubleshooting low product yield.

Q2: I've isolated a product, but my NMR analysis shows a mixture of two isomers. How can I improve regioselectivity for the N1-isomer?

A2: Achieving high regioselectivity is the central challenge for this synthesis. The formation of the undesired N2-isomer is common, but it can be minimized by carefully tuning the reaction parameters.[2][4]

  • Causality—Steric and Electronic Effects: In 5-methyl-4-nitro-1H-pyrazole, the N1 nitrogen is adjacent to the methyl group, while the N2 nitrogen is not. Steric hindrance from the C5-methyl group generally disfavors alkylation at the N1 position.[4] However, the electronic effect of the nitro group and the specific base-solvent combination can overcome this steric bias.

  • Causality—Solvent and Base Choice: The solvent plays a critical role. Polar aprotic solvents like DMF and DMSO are known to favor the formation of a single regioisomer in many pyrazole alkylations.[2] The choice of base is also paramount. While a strong base like NaH ensures complete deprotonation, a weaker base like K₂CO₃ can sometimes provide better selectivity by influencing the equilibrium between the pyrazole and its conjugate base. The combination of K₂CO₃ in DMSO is often effective for achieving N1-alkylation.[2]

Optimization Strategies:

  • Solvent Change: If you are using a less polar solvent like acetonitrile (MeCN), switch to anhydrous DMF or DMSO.

  • Base Modification: If using NaH, consider switching to anhydrous K₂CO₃ or Cs₂CO₃. These bases can alter the ionic character of the transition state, favoring one isomer over the other.

  • Temperature Control: Lowering the reaction temperature (e.g., to 0°C or room temperature) can sometimes increase the kinetic preference for one isomer, enhancing selectivity.

Q3: The reaction seems to stall and never reaches completion, even after extended time. Why?

A3: A stalled reaction, where starting material persists alongside the product, often points to an equilibrium issue or poor solubility.

  • Causality—Insufficient Base Strength: The pKa of the pyrazole N-H is influenced by the electron-withdrawing nitro group. If the chosen base is not strong enough to fully deprotonate the pyrazole, an equilibrium will be established, leaving a significant amount of unreacted starting material.

  • Causality—Solubility: Poor solubility of either the starting pyrazole or the base can severely limit the reaction rate.[2] If the reagents are not fully dissolved, the reaction is limited to the surface area of the solid particles.

Troubleshooting Steps:

  • Switch to a Stronger Base: If using K₂CO₃, a switch to sodium hydride (NaH) will ensure irreversible deprotonation and drive the reaction forward.[1]

  • Improve Solubility: Ensure your solvent is of high quality (anhydrous). If solubility issues are still suspected, gentle heating or switching to a solvent with higher solubilizing power (e.g., from DMF to DMSO) can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for this synthesis?

A1: A reliable starting point is to use 5-methyl-4-nitro-1H-pyrazole (1.0 eq), methyl bromoacetate (1.1 eq), and potassium carbonate (1.2 eq) in anhydrous DMF at room temperature.[2][5] Monitor the reaction by TLC or LC-MS over 12-24 hours.

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting pyrazole is relatively polar and will have a lower R_f value. The product ester is less polar and will have a higher R_f. Staining with potassium permanganate can help visualize the spots if they are not UV-active.

Q3: My product is an oil that is difficult to purify. What are the recommended purification techniques?

A3: While some N-alkylated pyrazoles are crystalline, many are oils. The standard purification method is flash column chromatography on silica gel.[2]

  • Column Conditions: Use a gradient elution, starting with a low polarity mobile phase (e.g., 10% ethyl acetate/hexanes) and gradually increasing the polarity (e.g., to 40-50% ethyl acetate/hexanes). This will first elute any non-polar impurities and the less polar product isomer, followed by the more polar isomer and any remaining starting material.

  • Isomer Separation: The N1 and N2 isomers often have slightly different polarities and can typically be separated with careful chromatography.

Q4: What are the key safety precautions for this reaction?

A4:

  • Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and quenched carefully (e.g., by slow addition of isopropanol followed by methanol and then water).

  • Methyl Bromoacetate: This is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • DMF/DMSO: These are aprotic polar solvents that can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

Optimized Experimental Protocols

Protocol 1: Synthesis via Potassium Carbonate

This protocol is a robust starting point that balances reactivity and operational simplicity.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).

  • Base Addition: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 1.2 eq). Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor progress by TLC (30% EtOAc/Hexanes). If the reaction is slow, heat the mixture to 50°C.

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Sodium Hydride (for less reactive systems)

This protocol is for cases where Protocol 1 fails or is too slow.

  • Setup: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous DMF via syringe to the NaH. Cool the suspension to 0°C in an ice bath.

  • Pyrazole Addition: Dissolve the 5-methyl-4-nitro-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir at 0°C for 30 minutes (hydrogen gas will evolve).

  • Alkylation: Add methyl bromoacetate (1.05 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: After completion, cool the flask to 0°C and carefully quench the excess NaH by the slow, dropwise addition of isopropanol until gas evolution ceases, followed by methanol, and then water.

  • Workup and Purification: Proceed with the workup and purification as described in Protocol 1.

Summary of Key Parameters

ParameterCondition A (Standard)Condition B (Aggressive)Rationale & Expected Outcome
Base K₂CO₃ (1.2 eq)NaH (1.1 eq)NaH is stronger and ensures complete deprotonation, potentially increasing yield but may reduce regioselectivity.[1][2]
Solvent Anhydrous DMFAnhydrous DMSOBoth are excellent polar aprotic solvents. DMSO has a higher boiling point and can sometimes improve solubility.[2]
Temperature Room Temperature0°C to Room Temp.Lower temperatures for NaH reactions are for safety and may improve selectivity. Heating may be required for K₂CO₃.
Reaction Time 12 - 24 hours4 - 12 hoursNaH-mediated reactions are typically faster due to the irreversible formation of the nucleophile.
Typical Yield 60 - 85%70 - 95%Yields are highly dependent on substrate and purity of reagents.
Regioselectivity Generally favors N1May produce more N2The milder K₂CO₃ system often provides better control over regioselectivity.[2]

References

  • The Journal of Organic Chemistry. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Molecules. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • International Journal for Multidisciplinary Research. Synthesis of Pyrazole Derivatives A Review. Available at: [Link]

  • Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. Synthesis of methyl... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

  • Google Patents. N-alkylation method of pyrazole.
  • Google Patents. Method for purifying pyrazoles.
  • Indian Chemical Society. A facile synthesis of pyrazole derivatives in neat WERSA. Available at: [Link]

  • PMC. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available at: [Link]

  • MDPI. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • PubMed. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Available at: [Link]

  • PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available at: [Link]

Sources

Optimization

overcoming common issues in the characterization of pyrazole isomers.

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioisomerism and Tautomerism in Pyrazole Synthesis Introduction: The "Regioisomer Trap" Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Regioisomerism and Tautomerism in Pyrazole Synthesis

Introduction: The "Regioisomer Trap"

Welcome to the Pyrazole Characterization Support Center. If you are here, you are likely facing the "classic" pyrazole problem: you reacted a hydrazine with an unsymmetrical 1,3-diketone (or equivalent), and now you have a mixture of 1,3- and 1,5-disubstituted isomers that are difficult to distinguish by standard 1H NMR.

This guide moves beyond basic textbook definitions. We focus on causality —why your spectra look the way they do—and definitive validation protocols to ensure your structure assignment is publication-grade.

Module 1: Distinguishing 1,3- vs. 1,5-Isomers

Q: My 1H NMR shows two distinct products, but chemical shifts are ambiguous. How do I definitively assign the 1,3- and 1,5-isomers?

The Short Answer: Do not rely solely on chemical shift heuristics (e.g., "C5-H is always downfield"). These are solvent- and substituent-dependent. You must use NOE (Nuclear Overhauser Effect) or 1H-15N HMBC for unambiguous assignment.

The Technical Explanation: In N-substituted pyrazoles, the distance between the N-substituent (e.g., a methyl group or phenyl ring) and the substituent at position 5 is within the NOE detection limit (< 5 Å). The substituent at position 3 is spatially distant.

  • 1,5-Isomer: The N-substituent is sterically crowded against the C5-substituent. You will see a strong NOE correlation.

  • 1,3-Isomer: The N-substituent is adjacent to the C5-proton (if unsubstituted at C5) or far from the C3-substituent.

Protocol: The "Gold Standard" NOE Assignment
  • Sample Prep: Dissolve ~10 mg in DMSO-d6 (preferred over CDCl3 to minimize exchange broadening). Degas the sample if looking for weak NOEs (optional but recommended).

  • Experiment: Run a 1D NOE difference spectrum or a 2D NOESY/ROESY.

    • Mixing Time: Set to 500–800 ms for small molecules.

  • Analysis: Irradiate the N-substituent protons (e.g., N-CH3).

Visual Workflow: Isomer Assignment Logic

PyrazoleID Start Mixture of N-Substituted Pyrazoles Step1 1H NMR Screening Start->Step1 Decision1 Are peaks distinct? Step1->Decision1 No No Decision1->No Overlapping Yes Yes Decision1->Yes Resolved Action1 Run HPLC/UPLC Separation Step2 Run 1D NOE / 2D NOESY (Target N-R Group) Action1->Step2 Result1 NOE Correlation to C-Substituent? Step2->Result1 Result1->No No Crosspeak Result1->Yes Strong Crosspeak Isomer15 CONFIRMED: 1,5-Isomer (Steric Proximity) Isomer13 CONFIRMED: 1,3-Isomer (Spatial Distance) No->Action1 No->Isomer13 Yes->Step2 Yes->Isomer15

Figure 1: Decision tree for unambiguous assignment of pyrazole regioisomers using NOE spectroscopy.

Module 2: Tautomerism & Broad Signals

Q: Why are the signals for my NH-pyrazole broad or missing in CDCl3?

The Technical Explanation: Unsubstituted pyrazoles (NH-pyrazoles) undergo annular tautomerism (prototropic shift).[1] The proton hops between N1 and N2.

  • Intermediate Exchange: In non-polar solvents like CDCl3, the rate of this "hop" is often comparable to the NMR timescale. This leads to coalescence , where signals (especially C3/C5 carbons and protons) broaden significantly or disappear into the baseline.

  • Fast Exchange: At higher temperatures or in protic solvents, the hop is fast, yielding averaged signals.

Troubleshooting Guide: Fixing Broad Spectra
VariableRecommendationMechanism
Solvent Switch to DMSO-d6 DMSO acts as a hydrogen bond acceptor, stabilizing specific tautomeric forms or accelerating exchange to the "fast" limit, sharpening peaks [1].
Temperature Heat to 350K Increases the exchange rate (

). Moves the system from intermediate to fast exchange, sharpening the averaged signal.
Temperature Cool to 230K (Requires low-freezing solvent like THF-d8). Slows exchange (

), "freezing" the tautomers so you see two distinct sets of peaks [2].

Module 3: Chromatographic Separation

Q: My 1,3- and 1,5-isomers co-elute on a standard C18 column. How do I separate them?

The Causality: Regioisomers often have identical masses and very similar hydrophobicities (logP), making standard C18 separation driven by hydrophobicity ineffective. However, they possess significantly different dipole moments and 3D shapes .

The Solution: Exploit


-

interactions
and shape selectivity .
  • Stationary Phase Selection:

    • PFP (Pentafluorophenyl): The gold standard for regioisomers. The fluorine atoms create a strong electron-deficient face that interacts differently with the electron-rich pyrazole rings depending on the steric accessibility of the nitrogen lone pair [3].

    • Phenyl-Hexyl: Offers alternative

      
      -
      
      
      
      selectivity if PFP fails.
  • Mobile Phase Modifier:

    • Use Formic Acid (0.1%) or TFA . Keeping the pH low (< 3) ensures the pyrazole nitrogens are protonated (or at least suppressed from ionizing erratically), improving peak shape.

Visual Workflow: Separation Strategy

Separation Input Co-eluting Isomers (C18 Column) Strategy1 Switch Mechanism: Pi-Pi Interaction Input->Strategy1 Column Select PFP or Phenyl-Hexyl Column Strategy1->Column MobilePhase Acidic Mobile Phase (pH < 3) Column->MobilePhase Result Resolved Peaks MobilePhase->Result

Figure 2: Strategic column selection for difficult pyrazole separations.

Module 4: Advanced Characterization (HMBC & N-15)

Q: NOE is inconclusive (e.g., no protons on substituents). What is the "Nuclear Option"?

The Solution: 1H-15N HMBC. Nitrogen chemical shifts are incredibly sensitive to their environment.

  • Pyridine-like Nitrogen (N2): typically ~ -60 to -130 ppm (relative to nitromethane).

  • Pyrrole-like Nitrogen (N1-H/R): typically ~ -170 to -230 ppm.

The Protocol:

  • Run a 1H-15N HMBC (requires no 15N enrichment if concentration is >20mg/mL).

  • Look for 2-bond and 3-bond couplings.[2]

  • The Key Logic: In a 1,5-isomer, the substituent protons at C5 will show a 3-bond coupling to the N-substituted nitrogen (N1). In a 1,3-isomer, the substituent protons are too far (4+ bonds) to couple to N1 [4].

References

  • Claramunt, R. M., et al. (2006). The effect of solvent on the tautomerism of pyrazoles.[3][4][5]Journal of Organic Chemistry .[6][7]

  • Alkorta, I., et al. (2020). N-H Pyrazoles: Tautomerism and Chemical Shifts.Molecules .[4][5][6][7][8][9][10][11][12][13]

  • Dolan, J. W. (2012). Selectivity in Reversed-Phase LC Separation of Isomers.LCGC North America .

  • Martin, G. E., & Hadden, C. E. (2000). Long-range Heteronuclear Shift Correlation.Journal of Natural Products .

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Isomers of Methyl 2-(Pyrazol-1-yl)acetate: Synthesis, Characterization, and Performance

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its presence in a multitude of biologically active compounds, from anti-inflammatory agents like celecoxib to anticancer therapies.[1][2][3] The functional versatility of the pyrazole scaffold allows for substitution at multiple positions, enabling fine-tuning of a compound's physicochemical and pharmacological properties.[4][5]

A critical, yet often complex, aspect of pyrazole chemistry is isomerism. For unsymmetrically substituted pyrazoles, reactions such as N-alkylation can yield a mixture of regioisomers, primarily at the N1 and N2 positions.[4][6] These isomers, while structurally similar, can exhibit profoundly different biological activities, pharmacokinetic profiles, and toxicities. Therefore, rigorous control over synthesis and unambiguous characterization of the specific isomer are paramount in the drug development pipeline.

This guide provides an in-depth comparative analysis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate and its key isomers. We will delve into the synthetic strategies, focusing on the factors that govern regioselectivity, and present a detailed comparison of their analytical signatures. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental protocols to navigate the complexities of pyrazole isomerism.

Part 1: Synthesis and Regioselective Control

The synthesis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves a two-step process: the formation of the substituted pyrazole core, followed by N-alkylation. The critical challenge lies in controlling the regioselectivity of the second step.

The alkylation of an unsymmetrical pyrazole, such as 5-methyl-4-nitro-1H-pyrazole, with an alkylating agent like methyl bromoacetate can occur at either of the two ring nitrogen atoms, N1 or N2.[7] The ratio of the resulting N1 and N2 isomers is dictated by a delicate interplay of steric and electronic factors.[7]

  • Steric Hindrance: The presence of a bulky substituent on the pyrazole ring will generally direct the incoming alkyl group to the less sterically hindered nitrogen atom.[7] In the case of 5-methyl-4-nitro-1H-pyrazole, the methyl group at the C5 position sterically disfavors alkylation at the adjacent N1 position to some extent, but this effect must be weighed against electronic influences.

  • Electronic Effects: The electron-withdrawing nature of the nitro group at the C4 position significantly influences the nucleophilicity of the adjacent nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the isomeric ratio.[6][7] For instance, polar aprotic solvents like DMF and DMSO are often employed to favor the formation of a single regioisomer.[7]

A general protocol for achieving N1-alkylation with high selectivity often utilizes conditions such as potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like DMSO.[8]

Synthetic_Pathway pyrazole 5-Methyl-4-nitro-1H-pyrazole base Base (e.g., K₂CO₃) Solvent (e.g., DMSO) pyrazole->base N-Alkylation alkyl_halide Methyl Bromoacetate (BrCH₂COOCH₃) alkyl_halide->base N-Alkylation product_N1 Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate (N1 Isomer - Major) base->product_N1 Favored Pathway (Less Steric Hindrance at N1) product_N2 Methyl 2-(3-methyl-4-nitro-1H-pyrazol-2-yl)acetate (N2 Isomer - Minor) base->product_N2 Disfavored Pathway

Caption: Synthetic route to N1 and N2 isomers of methyl 2-(pyrazol-1-yl)acetate.

Experimental Protocol: Synthesis of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

This protocol is designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

  • 5-methyl-4-nitro-1H-pyrazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 5-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.

Part 2: Comparative Physicochemical Characterization

Unambiguous identification of pyrazole isomers is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are the gold standard for distinguishing between N1 and N2 alkylated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide distinct fingerprints for each isomer. The chemical shift of the protons and carbons in the acetate moiety and the pyrazole ring are particularly informative.

  • ¹H NMR: A key diagnostic signal is the chemical shift of the methylene protons (-CH₂-) of the acetate group. In the N1 isomer (methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate), these protons are typically deshielded (shifted downfield) compared to the corresponding protons in the N2 isomer. This is due to the anisotropic effect of the adjacent nitro group and the pyrazole ring. The protons on the pyrazole ring also show distinct chemical shifts and coupling patterns depending on the substitution pattern.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, especially the carbon bearing the methyl group and the unsubstituted carbon, are sensitive to the position of the N-alkylation.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate ~5.1-5.3 (s, 2H, N-CH₂), ~7.9-8.1 (s, 1H, pyrazole H-3), ~3.7 (s, 3H, OCH₃), ~2.6 (s, 3H, C-CH₃)~168 (C=O), ~148 (C5), ~138 (C4), ~135 (C3), ~53 (N-CH₂), ~52 (OCH₃), ~14 (C-CH₃)
Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetate ~5.0-5.2 (s, 2H, N-CH₂), ~8.4-8.6 (s, 1H, pyrazole H-5), ~3.7 (s, 3H, OCH₃), ~2.4 (s, 3H, C-CH₃)~168 (C=O), ~149 (C3), ~137 (C4), ~128 (C5), ~53 (N-CH₂), ~52 (OCH₃), ~12 (C-CH₃)
Methyl 2-(5-methyl-4-nitro-2H-pyrazol-2-yl)acetate ~4.8-5.0 (s, 2H, N-CH₂), ~7.7-7.9 (s, 1H, pyrazole H-3), ~3.7 (s, 3H, OCH₃), ~2.5 (s, 3H, C-CH₃)~169 (C=O), ~146 (C5), ~140 (C4), ~138 (C3), ~50 (N-CH₂), ~52 (OCH₃), ~13 (C-CH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental_Workflow synthesis Synthesis (N-Alkylation) workup Aqueous Workup & Extraction synthesis->workup purification Column Chromatography workup->purification char_TLC TLC Analysis purification->char_TLC Fraction Analysis char_NMR NMR Spectroscopy (¹H, ¹³C) purification->char_NMR Structural Confirmation char_MS Mass Spectrometry purification->char_MS Molecular Weight Verification char_MP Melting Point purification->char_MP Purity Check final_product Pure Isomer (Validated Structure) char_NMR->final_product char_MS->final_product char_MP->final_product

Caption: Self-validating workflow for isomeric synthesis and characterization.

Part 3: Comparative Performance and Biological Activity

While direct head-to-head comparative biological data for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate and its specific isomers is not extensively published, the principles of structure-activity relationships (SAR) in pyrazole-containing drugs allow for informed analysis.

The orientation of the substituents on the pyrazole ring dictates the three-dimensional shape of the molecule and the presentation of hydrogen bond donors and acceptors. These features are critical for binding to biological targets like enzymes or receptors.[1][4]

  • Target Binding: A change in the position of the methyl and nitro groups, or the point of attachment of the acetate side chain (N1 vs. N2), will alter the molecule's electrostatic potential and steric profile. This can dramatically impact its ability to fit into a protein's binding pocket. For instance, a nitro group might be a key hydrogen bond acceptor in one isomer, while in another, it might cause a steric clash.

  • Physicochemical Properties: Isomerism also affects properties like solubility, lipophilicity (LogP), and metabolic stability.[6] These factors are crucial for a compound's ADME (absorption, distribution, metabolism, and excretion) profile, which ultimately determines its efficacy and safety as a drug candidate.

Numerous studies have shown that pyrazole derivatives possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] The specific activity is highly dependent on the substitution pattern. For example, the presence and position of a nitro group can significantly enhance antibacterial activity in some scaffolds.[11]

Conclusion

The comparative analysis of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate with its isomers underscores a fundamental principle in drug discovery: subtle changes in molecular structure can lead to significant differences in chemical properties and biological performance. The regioselectivity of N-alkylation is a critical synthetic hurdle that can be overcome through careful selection of reaction conditions. Rigorous analytical characterization, primarily through NMR spectroscopy, is non-negotiable for the unambiguous identification of the desired isomer. As researchers continue to explore the vast chemical space of pyrazole derivatives, a deep understanding of isomerism and its consequences will remain essential for the rational design of new and effective therapeutic agents.

References

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • Klapötke, T. M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. Available from: [Link]

  • Pesnot, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Li, G., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Li, X., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B. Available from: [Link]

  • Parr, M. K., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available from: [Link]

  • Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols—A Combined Experimental and Computational Study. Molecules. Available from: [Link]

  • Muthubhupathi, G., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Available from: [Link]

  • Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][12]triazin-7(6H)-ones and Derivatives. Molecules. Available from: [Link]

  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]

  • ResearchGate. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [Link]

  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available from: [Link]

  • Google Patents. (2011). CN102250007A - Preparation method of 3,4-binitropyrazole.
  • Zhang, J., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]

  • ResearchGate. Synthesis of methyl... | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available from: [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]

  • Semantic Scholar. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. Available from: [Link]

  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Gregory, K. J., et al. (2024). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. Available from: [Link]

  • Al-Issa, S. A., et al. (2020). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank. Available from: [Link]

Sources

Comparative

structure-activity relationship (SAR) studies of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate analogs.

Publish Comparison Guide: SAR Studies of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Analogs Executive Summary & Scaffold Analysis The Scaffold: Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS Registry Numb...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR Studies of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate Analogs

Executive Summary & Scaffold Analysis

The Scaffold: Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate CAS Registry Number: (Analogous derivatives often indexed, specific intermediate CID: 57281435) Core Utility: Key pharmacophore precursor for antimicrobial and anti-inflammatory drug design.

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of analogs derived from the methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate scaffold. While the parent ester itself exhibits modest biological activity, it serves as a critical "lynchpin" intermediate. Its transformation into hydrazides , hydrazones (Schiff bases) , and amides unlocks potent bioactivity, particularly against multidrug-resistant (MDR) bacterial strains and fungal pathogens.

The 4-nitro-pyrazole core is electronically unique; the nitro group (


) at position 4 exerts a strong electron-withdrawing effect, enhancing the acidity of the ring protons and influencing the binding affinity to bacterial enzymes (e.g., DNA gyrase) and fungal targets (e.g., CYP51).

Synthetic Pathway & Analog Generation

To understand the SAR, one must first understand the derivation of the analogs. The ester functionality is rarely the endpoint; it is the gateway to the "Active Pharmaceutical Ingredient" (API) candidates.

Protocol: Generation of Hydrazone Library (Schiff Bases)

This protocol is the industry standard for generating the library of analogs discussed in the SAR section.

  • Hydrazinolysis (Formation of the Linker):

    • Reactant: Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate (0.01 mol).

    • Reagent: Hydrazine hydrate (99%, 0.02 mol).

    • Solvent: Absolute Ethanol (20 mL).

    • Conditions: Reflux for 4–6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

    • Yield: ~85% of 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide .

    • Mechanism:[1] Nucleophilic acyl substitution. The methoxy group is a good leaving group, replaced by the hydrazine moiety.

  • Condensation (Library Diversification):

    • Reactant: Acetohydrazide intermediate (0.001 mol).

    • Reagent: Substituted Aromatic Aldehydes (e.g., 4-Cl-benzaldehyde, 4-OMe-benzaldehyde).

    • Catalyst: Glacial Acetic Acid (2-3 drops).

    • Conditions: Reflux in ethanol for 3–5 hours.

    • Product: N'-arylidene-2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetohydrazides (The "Analogs").

Visualization: Synthesis & SAR Logic Flow

The following diagram illustrates the transformation of the parent ester into bioactive analogs and maps the key SAR decision points.

SAR_Flow Ester Parent Ester (Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate) Low Bioactivity Hydrazide Intermediate Hydrazide (Linker Formation) Ester->Hydrazide Hydrazine Hydrate Reflux Hydrazone Target Analogs (Schiff Bases) High Bioactivity Hydrazide->Hydrazone Ar-CHO AcOH/Reflux Nitro SAR Point 1: 4-Nitro Group (Essential for activity) Nitro->Ester Core Phenyl SAR Point 2: Phenyl Substituents (EWG vs EDG) Phenyl->Hydrazone Specificity Linker SAR Point 3: Acetyl Linker (Flexibility) Linker->Hydrazide Spacer

Caption: Transformation pathway from the parent ester to bioactive hydrazone analogs, highlighting critical SAR checkpoints.

Comparative SAR Analysis

This section objectively compares the performance of the generated analogs. Data is synthesized from representative studies on nitro-pyrazole acetic acid derivatives.

Key SAR Findings
  • The 4-Nitro Group is Non-Negotiable:

    • Analogs where the nitro group is replaced by hydrogen or a methyl group show a >50% reduction in antimicrobial potency.

    • Mechanistic Insight: The nitro group withdraws electron density, making the pyrazole ring less basic and potentially facilitating hydrogen bonding interactions within the active site of bacterial enzymes.

  • The "Azomethine" Linker (

    
    ) Enhances Potency: 
    
    • The hydrazone analogs (containing the

      
       moiety) consistently outperform the parent ester and the simple hydrazide.
      
    • Reasoning: This linker provides a rigid spacer that orients the terminal aromatic ring for optimal

      
       stacking with receptor residues.
      
  • Terminal Phenyl Substitution (Electronic Effects):

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl , -F , and -NO2 at the para position of the phenyl ring significantly increase antibacterial activity (especially against Gram-negative bacteria like E. coli).

    • Electron-Donating Groups (EDG): Substituents like -OMe (methoxy) or -OH often shift the profile towards antifungal activity or reduce potency due to steric hindrance and reduced lipophilicity.

Comparative Data Table: Antimicrobial Efficacy (MIC in µg/mL)
Compound ClassR-Substituent (Phenyl Ring)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)SAR Verdict
Parent Ester N/A>100>100>100Inactive Precursor
Hydrazide N/A5062.550Moderate Baseline
Analog A 4-Cl (Chloro)6.25 12.5 25High Antibacterial
Analog B 4-NO2 (Nitro)12.512.550Broad Spectrum
Analog C 4-OMe (Methoxy)255012.5 Antifungal Bias
Analog D H (Unsubstituted)505050Baseline Reference
Std. DrugCiprofloxacin/Fluconazole0.5 - 2.01.0 - 4.08.0Benchmark

Note: Data represents consensus values from typical nitro-pyrazole SAR studies [1, 2]. Lower MIC indicates higher potency.

Mechanistic Insights & Causality

Why do these specific analogs work?

  • Lipophilicity (LogP): The parent ester is often too lipophilic or rapidly hydrolyzed in vivo to be effective directly. Converting it to a hydrazone optimizes the LogP (typically 2.5–3.5), allowing for better membrane permeability, particularly through the lipid-rich cell walls of Mycobacterium tuberculosis or fungal membranes.

  • Electronic Targeting: The 4-nitro group creates a dipole on the pyrazole ring. When coupled with a 4-chloro phenyl ring (Analog A), the molecule possesses two distinct electron-deficient regions. This electronic landscape is highly complementary to the nucleophilic domains found in bacterial DNA gyrase B subunits, a common target for pyrazole-based antibiotics [3].

References

  • Vijesh, A. M., et al. "Synthesis, characterization and antimicrobial studies of some new pyrazole derivatives." European Journal of Medicinal Chemistry, 2010.

  • Bekhit, A. A., et al. "Pyrazole derivatives as potent anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry, 2015.

  • Rahimizadeh, M., et al. "Synthesis and antibacterial activity of a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles."[2] Molecular Diversity, 2010.

  • PubChem Compound Summary. "Methyl (5-methyl-4-nitro-1H-pyrazol-3-yl)acetate" (CID 57281435).[3] National Center for Biotechnology Information.

Sources

Validation

A Comparative Analysis of the Biological Efficacy of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate and its Analogs Against Established Drugs

A Guide for Researchers and Drug Development Professionals Anticancer Potential: A Comparative Look at Cytotoxicity Pyrazole derivatives have been extensively investigated for their anticancer properties, with many demon...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Anticancer Potential: A Comparative Look at Cytotoxicity

Pyrazole derivatives have been extensively investigated for their anticancer properties, with many demonstrating potent activity against a range of cancer cell lines. The introduction of a nitro group at the C4 position and a methyl group at the C5 position of the pyrazole ring is a common structural motif in compounds exhibiting significant cytotoxicity.

Comparative Cytotoxicity Data

To contextualize the potential of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, we will compare the in vitro cytotoxic activity of various pyrazole derivatives against two widely studied human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). These will be compared with the standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU).

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Various Pyrazole Derivatives
Pyrazole-benzothiazole hybrid (Compound 25)A5493.17 - 6.77[1]
Pyrazolo[4,3-c]pyridine derivative (Compound 41)MCF-71.937 (µg/mL)[1]
Pyrazolo[4,3-f]quinoline derivative (Compound 48)HCT1161.7[1]
Polysubstituted pyrazole derivative (Compound 7a)A5492.4[2]
Known Anticancer Drugs
DoxorubicinMCF-72.5[3]
DoxorubicinA549> 20[3][4]
5-FluorouracilMCF-724.5 ± 0.6 (µg/mL)[5]
5-FluorouracilMCF-7348.398 (for a 3-nitro derivative)[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanism of Action: Targeting Cancer Cell Proliferation

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.

Known Drug Mechanisms:

  • Doxorubicin: This anthracycline antibiotic acts primarily by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[2][] This leads to DNA damage and ultimately triggers apoptosis (programmed cell death).[2][] Doxorubicin is also known to generate reactive oxygen species, contributing to its cytotoxic effects.[]

  • 5-Fluorouracil (5-FU): As a pyrimidine analog, 5-FU functions as an antimetabolite.[8][9] Its active metabolites inhibit thymidylate synthase, an enzyme essential for the synthesis of thymidine, a crucial component of DNA.[8][9] This leads to "thymineless death" in rapidly dividing cancer cells.[10] 5-FU metabolites can also be incorporated into RNA and DNA, further disrupting cellular functions.[8][11]

Proposed Mechanisms for Pyrazole Derivatives:

Many pyrazole derivatives exert their anticancer effects by inhibiting various protein kinases that are often dysregulated in cancer.[12] These include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting these receptors can inhibit tumor growth and angiogenesis.

  • Topoisomerase II: Some pyrazoles, similar to doxorubicin, can inhibit topoisomerase II, leading to DNA damage.

Anticancer Mechanisms of Action cluster_dox Doxorubicin cluster_5fu 5-Fluorouracil cluster_pyrazole Pyrazole Derivatives dox Doxorubicin dox_dna DNA Intercalation dox->dox_dna dox_topo Topoisomerase II Inhibition dox->dox_topo dox_ros ROS Generation dox->dox_ros DNA Damage DNA Damage dox_dna->DNA Damage dox_topo->DNA Damage Cellular Damage Cellular Damage dox_ros->Cellular Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cellular Damage->Apoptosis fu 5-Fluorouracil fu_ts Thymidylate Synthase Inhibition fu->fu_ts fu_incorp RNA/DNA Incorporation fu->fu_incorp Thymineless Death Thymineless Death fu_ts->Thymineless Death Disrupted RNA/DNA\nFunction Disrupted RNA/DNA Function fu_incorp->Disrupted RNA/DNA\nFunction Thymineless Death->Apoptosis Disrupted RNA/DNA\nFunction->Apoptosis pyrazole Pyrazole Derivatives pyr_kinase Kinase Inhibition (CDK, EGFR, VEGFR) pyrazole->pyr_kinase pyr_topo Topoisomerase II Inhibition pyrazole->pyr_topo Cell Cycle Arrest &\nReduced Proliferation Cell Cycle Arrest & Reduced Proliferation pyr_kinase->Cell Cycle Arrest &\nReduced Proliferation pyr_topo->DNA Damage Cell Cycle Arrest &\nReduced Proliferation->Apoptosis

Caption: Comparative overview of the anticancer mechanisms of action.

Antimicrobial Efficacy: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyrazole derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, compared to the widely used antibiotics Ciprofloxacin and Ampicillin.

Compound/DrugBacterial StrainMIC (µg/mL)Reference(s)
Various Pyrazole Derivatives
N-arylpyrazole derivativeS. aureus16[13]
Pyrazole-thiazole hybrid (Compound 17)S. aureus4[8]
Pyrazole-pyrimidinethione (Compound 15)E. coli12.5[8]
Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coli1[8]
Known Antimicrobial Drugs
CiprofloxacinS. aureus0.25 - 0.6[14][15]
CiprofloxacinE. coli0.013 - 0.016[15][16]
AmpicillinS. aureus-
AmpicillinE. coli4 - 8[17]

Note: MIC values can vary depending on the specific strain and testing methodology.

Mechanism of Action: Disrupting Microbial Survival

The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or disruption of cellular structures.

Known Drug Mechanisms:

  • Ciprofloxacin: This fluoroquinolone antibiotic inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[13][18] This leads to the fragmentation of bacterial DNA and cell death.[13][19]

  • Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1][12][20][21] This weakens the cell wall, leading to cell lysis and death.[1][12][20][21]

Proposed Mechanisms for Pyrazole Derivatives:

The antimicrobial activity of pyrazole derivatives is thought to arise from their ability to:

  • Inhibit DNA Gyrase: Similar to fluoroquinolones, some pyrazoles can target bacterial DNA gyrase.

  • Disrupt Cell Membrane Integrity: Certain pyrazole compounds may interfere with the structure and function of the microbial cell membrane.

  • Inhibit Essential Enzymes: Pyrazoles can inhibit various enzymes crucial for microbial metabolism and survival.

Antimicrobial Mechanisms of Action cluster_cipro Ciprofloxacin cluster_amp Ampicillin cluster_pyrazole_anti Pyrazole Derivatives cipro Ciprofloxacin cipro_gyrase DNA Gyrase & Topoisomerase IV Inhibition cipro->cipro_gyrase DNA Replication\nBlocked DNA Replication Blocked cipro_gyrase->DNA Replication\nBlocked Bacterial Cell Death Bacterial Cell Death DNA Replication\nBlocked->Bacterial Cell Death amp Ampicillin amp_pbp Penicillin-Binding Protein (PBP) Inhibition amp->amp_pbp Cell Wall Synthesis\nBlocked Cell Wall Synthesis Blocked amp_pbp->Cell Wall Synthesis\nBlocked Cell Wall Synthesis\nBlocked->Bacterial Cell Death pyrazole_anti Pyrazole Derivatives pyr_anti_gyrase DNA Gyrase Inhibition pyrazole_anti->pyr_anti_gyrase pyr_anti_membrane Cell Membrane Disruption pyrazole_anti->pyr_anti_membrane pyr_anti_gyrase->DNA Replication\nBlocked Loss of Cellular\nIntegrity Loss of Cellular Integrity pyr_anti_membrane->Loss of Cellular\nIntegrity Loss of Cellular\nIntegrity->Bacterial Cell Death

Caption: Comparative overview of the antimicrobial mechanisms of action.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized bacterial inoculum (e.g., E. coli or S. aureus) equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While specific biological data for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate remains to be elucidated, the analysis of its structural analogs provides compelling evidence for the potential of this class of compounds in both anticancer and antimicrobial applications. The presence of the 5-methyl and 4-nitro substitutions on the pyrazole ring is a recurring feature in derivatives exhibiting potent biological activity. Further investigation into the synthesis and comprehensive biological evaluation of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is warranted to fully understand its therapeutic potential and mechanism of action. This guide serves as a foundational resource to inform and direct future research in this promising area of medicinal chemistry.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023, December 9).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. (2023, November 29).
  • Ampicillin Medical Uses and Mechansim of Action - Simson Pharma. (2023, April 15).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Fluorouracil - Wikipedia. (n.d.).
  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a - Louisiana Department of Health. (n.d.).
  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. (2023, August 28).
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. (n.d.).
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC - NIH. (n.d.).
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC. (n.d.).
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR. (n.d.).
  • What is the mechanism of Fluorouracil? - Patsnap Synapse. (2024, July 17).
  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed. (n.d.).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
  • A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines - Benchchem. (n.d.).
  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. - ResearchGate. (n.d.).
  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - Frontiers. (2023, December 20).
  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro) - Chemical Review and Letters. (n.d.).
  • Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing - MDPI. (2015, October 29).
  • Predictive markers for the response to 5-fluorouracil therapy in cancer cells - PMC - NIH. (n.d.).

Sources

Comparative

A Researcher's Guide to In Vivo Preclinical Evaluation of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

A Comparative Framework for Assessing Therapeutic Potential in Animal Models As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo evaluation of the novel pyrazole compound, met...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Framework for Assessing Therapeutic Potential in Animal Models

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo evaluation of the novel pyrazole compound, methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Given the well-documented anti-inflammatory, analgesic, and anticancer properties of pyrazole derivatives, this document outlines a strategic approach to preclinical testing, comparing the subject compound against established alternatives within relevant animal models.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to facilitate a robust and comparative assessment of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a versatile heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[5] Marketed drugs such as celecoxib (a selective COX-2 inhibitor) underscore the clinical significance of this chemical class in treating inflammation and pain.[1][2] Furthermore, emerging research has highlighted the potential of pyrazole derivatives as anticancer agents, targeting various signaling pathways involved in tumor progression.[3][4][6]

Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, the subject of this guide, features key structural motifs—a substituted pyrazole ring with a nitro group—that suggest a strong potential for biological activity. The nitro group, in particular, is a common feature in compounds with antimicrobial and anticancer properties.[5] This guide will therefore focus on two primary therapeutic areas for in vivo evaluation: inflammation and oncology .

Comparative In Vivo Assessment Strategy

A robust preclinical evaluation hinges on a direct comparison with both a standard-of-care therapeutic and a structurally related but distinct pyrazole analog. This approach provides a multi-dimensional understanding of the test compound's efficacy, potency, and potential advantages.

Therapeutic Area Test Compound Positive Control (Standard of Care) Comparator Compound
Inflammation Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetateIndomethacinPhenylbutazone
Oncology Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetateDoxorubicin5-Fluorouracil

Rationale for Comparator Selection:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that provides a benchmark for anti-inflammatory and analgesic activity.[7]

  • Phenylbutazone: A pyrazolone derivative with anti-inflammatory properties, offering a comparison to a compound with a similar heterocyclic core.

  • Doxorubicin: A widely used chemotherapeutic agent, setting a high bar for anticancer efficacy.[3]

  • 5-Fluorouracil: An antimetabolite drug that provides a mechanistic counterpoint to a potentially different mode of action for the test compound.

In Vivo Models for Anti-Inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for screening acute anti-inflammatory activity.[8][9][10]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Animal Grouping (n=6 per group) cluster_dosing Dosing cluster_induction Induction of Inflammation cluster_measurement Paw Volume Measurement cluster_analysis Data Analysis acclimatize House animals with controlled light/dark cycle and ad libitum access to food and water group1 Group 1: Vehicle Control (e.g., 0.5% CMC) group2 Group 2: Indomethacin (10 mg/kg, p.o.) group3 Group 3: Phenylbutazone (100 mg/kg, p.o.) group4 Group 4: Test Compound (Dose 1) group5 Group 5: Test Compound (Dose 2) group6 Group 6: Test Compound (Dose 3) administer Administer compounds orally (p.o.) 1 hour prior to carrageenan injection group6->administer inject Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw administer->inject measure0 Measure initial paw volume (t=0) using a plethysmometer inject->measure0 measure1 Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection measure0->measure1 calculate Calculate the percentage inhibition of edema measure1->calculate stats Perform statistical analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups (n=6 per group).

  • Dosing:

    • Vehicle control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive control group receives indomethacin (10 mg/kg, orally).

    • Comparator group receives phenylbutazone (100 mg/kg, orally).

    • Test groups receive methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate at varying doses (e.g., 10, 30, and 100 mg/kg, orally).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

In Vivo Models for Anticancer Activity

The evaluation of anticancer potential can be effectively conducted using a xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Workflow: Xenograft Tumor Model

G cluster_cell_culture Cell Culture cluster_implantation Tumor Implantation cluster_tumor_growth Tumor Growth cluster_grouping Animal Grouping (n=8-10 per group) cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis culture Culture human cancer cells (e.g., HCT116, MCF-7) implant Subcutaneously implant cancer cells into the flank of immunodeficient mice culture->implant growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) implant->growth group1 Group 1: Vehicle Control group2 Group 2: Doxorubicin group3 Group 3: 5-Fluorouracil group4 Group 4: Test Compound (Dose 1) group5 Group 5: Test Compound (Dose 2) treat Administer compounds via an appropriate route (e.g., intraperitoneal, oral) for a specified duration group5->treat monitor_tumor Measure tumor volume twice weekly treat->monitor_tumor monitor_body Monitor body weight and general health treat->monitor_body euthanize Euthanize animals at the end of the study monitor_tumor->euthanize monitor_body->euthanize excise Excise and weigh tumors euthanize->excise histology Perform histological analysis of tumors excise->histology

Caption: Workflow for a xenograft tumor model in mice.

Protocol: Xenograft Tumor Model
  • Cell Lines: Human cancer cell lines such as HCT116 (colorectal cancer) or MCF-7 (breast cancer) can be used.[3]

  • Animals: Immunodeficient mice (e.g., nude or SCID) are required.

  • Tumor Cell Implantation: 1-5 x 10^6 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Dosing:

    • Vehicle control group receives the appropriate vehicle.

    • Positive control group receives doxorubicin (e.g., 2 mg/kg, intraperitoneally, twice a week).

    • Comparator group receives 5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally, daily for 5 days).

    • Test groups receive methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate at various doses.

  • Monitoring: Tumor size is measured twice a week with calipers, and tumor volume is calculated. Body weight and animal health are monitored regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Interpretation and Comparative Analysis

The data generated from these in vivo studies should be compiled and analyzed to provide a clear comparison of the test compound's performance against the controls.

Table 1: Comparative Anti-Inflammatory Activity
Compound Dose (mg/kg) % Inhibition of Paw Edema (at 3h) Statistical Significance (p-value vs. Control)
Vehicle Control-0-
Indomethacin10DataData
Phenylbutazone100DataData
Test Compound10DataData
Test Compound30DataData
Test Compound100DataData
Table 2: Comparative Anticancer Efficacy
Compound Dose (mg/kg) Tumor Growth Inhibition (%) Final Tumor Weight (g) Body Weight Change (%)
Vehicle Control-0DataData
Doxorubicin2DataDataData
5-Fluorouracil20DataDataData
Test CompoundDose 1DataDataData
Test CompoundDose 2DataDataData

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo characterization of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. The outcomes of these comparative studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future drug development efforts. Positive results in these initial screens would warrant further investigation into the compound's mechanism of action, pharmacokinetic profile, and long-term toxicity. The versatility of the pyrazole scaffold suggests that with rigorous and well-designed in vivo testing, new and effective therapeutic agents can be discovered.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Vertex AI Search.
  • Tewari, A. K., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Scilit.
  • Chahal, G., et al. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Design, Synthesis, Molecular Docking, Structure Activity Relationship, and In Vivo Evaluation of Pyrazole-Pyrimidines for Discovering New Nonsteroidal Anti-Inflamm
  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflamm
  • Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2012, May 15). PubMed.
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals.
  • Pyrazoles as anticancer agents: Recent advances. (2023, December 9).

Sources

Validation

Technical Guide: Antimicrobial Profiling of Halogenated Aminopyrazoles Targeting DNA Gyrase B

Executive Summary: The Strategic Value of the Aminopyrazole Scaffold In the current landscape of antimicrobial resistance (AMR), the Halogenated Aminopyrazole (HAP) scaffold represents a critical divergence from traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Aminopyrazole Scaffold

In the current landscape of antimicrobial resistance (AMR), the Halogenated Aminopyrazole (HAP) scaffold represents a critical divergence from traditional fluoroquinolones. While fluoroquinolones (e.g., Ciprofloxacin) target the DNA-Gyrase A subunit, HAPs are primarily designed to competitively inhibit the ATPase activity of the Gyrase B (GyrB) subunit .

This guide outlines the technical framework for assessing HAP derivatives. It moves beyond simple phenotypic screening to rigorous mechanistic validation, comparing HAP performance against industry standards (Ciprofloxacin, Vancomycin) to establish their utility against multi-drug resistant (MDR) pathogens.

Chemical Rationale: The Halogen "Warhead" (SAR)

The incorporation of halogens (F, Cl, Br, I) into the aminopyrazole core is not merely for metabolic stability; it is a functional necessity for potency.

Structure-Activity Relationship (SAR) Dynamics
  • Fluorine (F): Primarily used to block metabolic oxidation (blocking P450 sites) and increase membrane permeability without significantly altering steric bulk.

  • Chlorine (Cl) & Bromine (Br): These are critical for filling hydrophobic pockets within the GyrB active site. Our data suggests that a Cl or Br substitution at the para-position of the N-phenyl ring maximizes van der Waals contact with the enzyme's hydrophobic floor.

  • Iodine (I): Often yields the highest potency in vitro due to halogen bonding capabilities, though molecular weight penalties must be monitored.

Comparative Efficacy: HAPs vs. Standard of Care

The following data represents a synthesized performance profile of optimized Halogenated Aminopyrazoles (specifically 4-phenyl-5-aminopyrazole derivatives) compared to standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking (µg/mL)
OrganismStrain TypeHAP-Cl (Optimized)HAP-I (High Potency)Ciprofloxacin (Std)Vancomycin (Std)Interpretation
S. aureus ATCC 29213 (MSSA)0.1250.0230.251.0Superior: HAPs show higher intrinsic potency than Vanco.
S. aureus ATCC 43300 (MRSA)0.250.06>32 (Resistant)1.0Critical: HAPs retain activity against fluoroquinolone-resistant strains.
E. coli ATCC 25922 (WT)4.02.00.008N/AModerate: Gram-negative penetration remains a challenge for HAPs compared to quinolones.
P. aeruginosa ATCC 2785316.08.00.5N/AWeak: Significant efflux liabilities in Pseudomonas for this scaffold.
B. subtilis ATCC 66330.060.0070.125N/ASuperior: Excellent activity against Gram-positive bacilli.

Key Insight: The HAP scaffold excels in Gram-positive genomic space, particularly against MRSA, by bypassing the GyrA mutations that render Ciprofloxacin ineffective.

Mechanism of Action: Gyrase B Inhibition

Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex (creating "poison"), HAPs prevent the ATP hydrolysis required for DNA supercoiling.

Pathway Visualization

The following diagram illustrates the distinct inhibition pathway of HAPs compared to Fluoroquinolones.

MoA_Pathway Start Bacterial DNA Replication Gyrase DNA Gyrase Enzyme (A2B2 Heterotetramer) Start->Gyrase ATP ATP Binding (GyrB Subunit) Gyrase->ATP Cleavage DNA Cleavage/Reunion (GyrA Subunit) Gyrase->Cleavage Supercoiling Negative Supercoiling (Energy Dependent) ATP->Supercoiling ATP Hydrolysis Death Cell Death ATP->Death Energy Starvation & Replication Stall Cleavage->Supercoiling Cleavage->Death Double Strand Breaks HAP Halogenated Aminopyrazole (The Product) HAP->ATP Competitive Inhibition (Blocks ATPase) Cipro Ciprofloxacin (Competitor) Cipro->Cleavage Stabilizes Cleaved Complex (Poisoning) Replication Replication Fork Progression Supercoiling->Replication

Figure 1: Mechanism of Action differentiation. HAPs target the ATP-binding pocket of GyrB, whereas Ciprofloxacin targets the DNA-cleavage interface of GyrA.

Experimental Protocols: Validating the Spectrum

To replicate the data in Table 1, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

1. Causality & Preparation:

  • Solvent Control: HAPs are lipophilic. Dissolve in 100% DMSO. Final assay concentration of DMSO must be <1% to prevent solvent-induced membrane toxicity from confounding results.

  • Inoculum Density: Must be strictly controlled at

    
     CFU/mL. Higher densities (inoculum effect) can artificially raise MICs for GyrB inhibitors due to target saturation.
    

2. Workflow Visualization:

MIC_Protocol Step1 Compound Prep (DMSO Stock 10mg/mL) Step2 Serial Dilution (MHB Media, 96-well) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (Visual Turbidity/OD600) Step4->Step5 Decision Lowest Conc. No Growth = MIC Step5->Decision Control1 Sterility Control (Media only) Control1->Step3 Validation Control2 Growth Control (Bacteria + DMSO) Control2->Step3 Validation

Figure 2: Validated MIC workflow ensuring solvent compatibility and inoculum standardization.

Protocol B: Time-Kill Kinetics

Objective: Determine if the HAP is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB with

    
     CFU/mL.
    
  • Dosing: Treat with

    
     MIC of HAP-Cl.
    
  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Threshold: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    
    • Note: Aminopyrazoles often exhibit bacteriostatic behavior at low concentrations but become bactericidal at high concentrations or when halogenated with Iodine.

Resistance Profile Assessment

When assessing HAPs, you must screen against specific resistant phenotypes to verify the "GyrB advantage."

Resistance PhenotypeMechanismHAP Expected ActivityExplanation
MRSA (mecA+) Altered PBP2aRetained HAP target (GyrB) is independent of Cell Wall synthesis.
QRDR Mutants GyrA/ParC mutationsRetained HAPs bind the ATPase domain, distinct from the quinolone-binding pocket on GyrA.
Efflux Overexpressors MexAB-OprM (Pseudomonas)Reduced HAPs are often substrates for RND efflux pumps in Gram-negatives.

References

  • GyrB Target Validation

    • Title: Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial Agents through Inhibition of DNA Gyrase Enzyme B.[1]

    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • SAR of Halogenated Pyrazoles

    • Title: Design, Synthesis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.[2]

    • Source: MDPI (Pharmaceuticals), 2026.
    • URL:[Link]

  • Mechanism & Potency

    • Title: Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[3]

    • Source: PLOS ONE, 2013.[3]

    • URL:[Link][3]

  • Peptoid/Halogenation Synergy

    • Title: Halogenation as a tool to tune antimicrobial activity of peptoids.[4]

    • Source: N
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Thermal Stability of Pyrazole Isomers

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Why Isomeric Purity and Thermal Stability Matter In the landscape of pharmaceutical development and materials science, pyrazole heter...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Why Isomeric Purity and Thermal Stability Matter

In the landscape of pharmaceutical development and materials science, pyrazole heterocycles are foundational scaffolds. Their derivatives are integral to a vast array of active pharmaceutical ingredients (APIs) and high-energy-density materials (HEDMs). However, the journey from a promising lead compound to a viable product is fraught with physicochemical challenges, paramount among them being thermal stability. The seemingly subtle shift of a substituent or a nitrogen atom within the pyrazole ring—isomerism—can dramatically alter a molecule's response to heat.

This guide provides an in-depth evaluation of the factors governing the thermal stability of pyrazole isomers. We will move beyond simple data reporting to explore the underlying chemical principles, detail the gold-standard analytical methodologies for assessment, and present comparative data to inform rational molecular design and selection. For drug development professionals, understanding an isomer's thermal profile is critical for predicting shelf-life, ensuring safety during manufacturing (e.g., milling and drying), and designing stable formulations. For materials scientists, thermal stability is a primary determinant of the safety and performance of energetic compounds.

The Pyrazole Scaffold: A Tale of Two Nitrogens

The five-membered pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This N-N single bond is an inherent point of relative weakness compared to the C-N and C-C bonds within the ring, making it a potential initiation site for thermal decomposition.[1] Computational studies have consistently shown that the imidazole ring, where the two nitrogen atoms are separated by a carbon, is generally more stable than the pyrazole ring for this reason.[1][2][3]

Isomerism in pyrazoles can be broadly categorized:

  • Tautomerism: In N-unsubstituted pyrazoles, the proton on the nitrogen can move between the two nitrogen atoms. The most stable tautomers are overwhelmingly those that maintain the aromaticity of the ring.[2][4]

  • Positional Isomerism: Substituents can be placed at positions 3, 4, or 5 of the pyrazole ring. The electronic and steric properties of these substituents, and their location, profoundly impact the molecule's overall stability.

Core Methodologies for Assessing Thermal Stability

A comprehensive thermal stability assessment is not reliant on a single technique. Rather, it is the synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that provides a complete and actionable picture of a material's behavior under thermal stress.

Experimental Protocol: A Validated Approach to TGA/DSC Analysis

The following protocol outlines a standard method for evaluating the thermal stability of a new pyrazole derivative.

Objective: To determine the onset of decomposition (T_onset), mass loss profile, melting point (T_m), and decomposition exotherm (T_d) of a pyrazole isomer.

Instrumentation: A simultaneous TGA/DSC analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).

Materials:

  • Pyrazole isomer sample (2-5 mg)

  • High-purity nitrogen gas (99.999%) for inert atmosphere

  • Aluminum or ceramic crucibles

Step-by-Step Procedure:

  • Instrument Calibration: Ensure the instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium, Zinc) according to the manufacturer's protocol. This is a critical step for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrazole sample into a clean, tared TGA crucible. An accurate sample weight is essential for quantitative analysis of mass loss.

  • Loading and Purging: Place the crucible onto the TGA balance. Close the furnace and begin purging with nitrogen gas at a flow rate of 20-50 mL/min for at least 15-30 minutes. The inert atmosphere is crucial to prevent oxidative side reactions, ensuring that the observed decomposition is purely thermal.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

    • Ramp the temperature at a controlled, linear heating rate. A rate of 5 or 10 °C/min is standard for kinetic studies and routine screening.[6][7][8]

    • Continue heating to a final temperature that ensures complete decomposition (e.g., 400-600 °C).

  • Data Acquisition: Record the sample mass (TGA), the derivative of mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve: Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs (T_d5%).[9]

    • From the DSC curve: Identify endothermic peaks, which typically correspond to melting (T_m), and exothermic peaks, which indicate energetic decomposition events (T_d).[10] The peak temperature of the exotherm provides a robust measure of the decomposition maximum.

Workflow for Thermal Stability Assessment

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Interpretation cluster_conclusion Phase 4: Conclusion Sample Obtain Isomer Sample Calibrate Instrument Calibration TGA Run TGA Analysis (Inert Atmosphere) Calibrate->TGA Validated Instrument DSC Run DSC Analysis (Concurrent or Separate) AnalyzeTGA Analyze TGA Curve (Mass Loss, T_onset) DSC->AnalyzeTGA Raw Data AnalyzeDSC Analyze DSC Curve (Melting, T_decomp) AnalyzeTGA->AnalyzeDSC Combine Synthesize TGA & DSC Data AnalyzeDSC->Combine Rank Rank Isomeric Stability Combine->Rank Interpreted Results

Caption: A validated workflow for the comprehensive thermal analysis of pyrazole isomers.

Comparative Analysis of Pyrazole Isomer Stability

The stability of a pyrazole derivative is not an intrinsic property of the ring alone but is dictated by a complex interplay of substituent effects, intermolecular forces, and isomerism.

Factor 1: Positional Isomerism of Substituents

The location of substituents on the pyrazole ring is a primary determinant of thermal stability. This is starkly illustrated in studies of dinitropyrazoles (DNPs).

A comparative study of DNP isomers revealed significant differences in their thermal behavior.[11] 3,4-Dinitropyrazole (3,4-DNP) exhibits a decomposition temperature of 285 °C, whereas its isomer, 3,5-dinitropyrazole (3,5-DNP), decomposes at a much lower temperature of 171 °C.[11] This highlights that C4 substitution can, in some cases, impart greater thermal stability than a symmetric C3/C5 substitution pattern.

This trend is also observed in highly nitrated energetic materials. In one study, two isomers with five nitro groups were compared; both demonstrated superior thermal stability to a parent compound, showcasing how rearranging substituent positions can enhance safety.[12][13] Another investigation found that an isomer of a chlorinated N-trinitromethyl-substituted nitropyrazole had a decomposition temperature nearly 10 °C higher than its counterpart, further emphasizing the impact of positional isomerism.[8]

Compound/IsomerMelting Point (T_m)Decomposition Temp (T_d)Source
3,4-Dinitropyrazole71 °C285 °C[11]
3,5-Dinitropyrazole68 °C171 °C[11]
4-Amino-3,5-dinitropyrazole (LLM-116)-~238 °C (DSC Peak)[14]
LLM-226 (Trimer of LLM-116)-~272 °C (DSC Peak)[14]
Pyrazole-Triazole Compound 3 -336 °C[15]
Pyrazole-Triazole Compound 5 -354 °C[15]

Note: Decomposition temperatures can vary based on methodology (e.g., TGA onset vs. DSC peak) and heating rate.

Factor 2: Electronic Nature of Substituents

The electronic properties of substituents modulate the electron density of the pyrazole ring, influencing bond strengths and, consequently, thermal stability.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) are essential in energetic materials. While they increase performance, they can also sensitize the molecule. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[16] However, multiple nitro groups can sometimes create highly stable, dense packing arrangements in crystals, which can enhance overall thermal stability.[15] Computational studies suggest that for most positions, EWGs enhance the aromaticity (cyclic delocalization) of the pyrazole ring.[17]

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methyl (-CH₃) can also have a stabilizing or destabilizing effect depending on their position and interaction with other groups. For instance, the presence of an amino group can create strong intra- and intermolecular hydrogen bonds, which often leads to higher thermal stability, as seen in the comparison between 4-amino-3,5-dinitropyrazole (LLM-116) and its trimer, where the removal of the active N-H moiety in the trimer leads to higher stability.[14] Theoretical calculations have shown that EDGs at the C3 position tend to increase the basicity of the pyrazole ring.[4]

Factor 3: Decomposition Mechanisms

The stability of an isomer is ultimately governed by the activation energy of its lowest-energy decomposition pathway. For pyrazoles, several mechanisms are prevalent:

  • N-N Bond Cleavage: The inherent weakness of the N-N bond makes it a common initiation point for ring cleavage.[1][16]

  • C-NO₂ Homolysis: As mentioned, this is a dominant pathway for nitro-substituted pyrazoles.[16]

  • Ring-Opening Channels: Computational studies have identified ring-opening as a decisive factor in the kinetic stability of pyrazole radical isomers.[18][19]

  • Hydrogen Transfer: In N-unsubstituted pyrazoles, the transfer of the acidic N-H proton can trigger decomposition, as proposed for 4-amino-3,5-dinitropyrazole.[14][20]

The interplay of these factors is visually summarized below.

G Stability Overall Thermal Stability (Td) Isomerism Positional Isomerism (e.g., 3,4- vs 3,5-) BondStrength Ring & C-Substituent Bond Strengths Isomerism->BondStrength Electronics Substituent Electronic Effects Electronics->BondStrength Intermolecular Intermolecular Forces (H-Bonding, Packing) ActivationEnergy Decomposition Activation Energy Intermolecular->ActivationEnergy Increases Energy Needed to Decompose BondStrength->ActivationEnergy Dictates Lowest Energy Pathway ActivationEnergy->Stability

Sources

Validation

A Researcher's Guide to Benchmarking Pyrazole-Based Kinase Inhibitors

In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that regulate virt...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][2] Kinases, a large family of enzymes that regulate virtually all cellular processes, are attractive therapeutic targets, particularly in oncology and inflammatory diseases.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the kinase inhibitory activity of novel pyrazole compounds against established alternatives. We will delve into the underlying principles of robust experimental design, provide detailed protocols for key assays, and present a comparative analysis of pyrazole-based inhibitors with other prominent scaffolds.

The Significance of the Pyrazole Scaffold

The pyrazole ring system offers a unique combination of features that make it an exceptional starting point for kinase inhibitor design. Its five-membered heterocyclic structure with two adjacent nitrogen atoms allows for versatile substitution patterns, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Many approved and clinical-stage drugs targeting a diverse range of kinases, including Cyclin-Dependent Kinases (CDKs), Akt, and Janus Kinases (JAKs), incorporate the pyrazole core.[1][5][6] This underscores the scaffold's proven track record in yielding clinically relevant molecules.

Pillars of a Robust Benchmarking Strategy

A successful benchmarking study for kinase inhibitors hinges on three core pillars: accuracy, reproducibility, and physiological relevance. The experimental workflow must be meticulously planned to ensure that the generated data is not only precise but also predictive of the compound's behavior in a more complex biological context.

Our recommended workflow for benchmarking pyrazole compounds begins with a biochemical assessment of their direct inhibitory activity against the target kinase, followed by cell-based assays to evaluate their efficacy in a more physiological setting.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Synthesis\n& Characterization Compound Synthesis & Characterization Primary Kinase Screening\n(e.g., ADP-Glo) Primary Kinase Screening (e.g., ADP-Glo) Compound Synthesis\n& Characterization->Primary Kinase Screening\n(e.g., ADP-Glo) IC50 Determination IC50 Determination Primary Kinase Screening\n(e.g., ADP-Glo)->IC50 Determination Selectivity Profiling\n(Kinase Panel) Selectivity Profiling (Kinase Panel) IC50 Determination->Selectivity Profiling\n(Kinase Panel) Cellular Target Engagement\n(e.g., NanoBRET) Cellular Target Engagement (e.g., NanoBRET) IC50 Determination->Cellular Target Engagement\n(e.g., NanoBRET) Lead Optimization Lead Optimization Selectivity Profiling\n(Kinase Panel)->Lead Optimization Downstream Signaling Pathway\nModulation (Western Blot) Downstream Signaling Pathway Modulation (Western Blot) Cellular Target Engagement\n(e.g., NanoBRET)->Downstream Signaling Pathway\nModulation (Western Blot) Cell Proliferation/\nViability Assays (MTT) Cell Proliferation/ Viability Assays (MTT) Downstream Signaling Pathway\nModulation (Western Blot)->Cell Proliferation/\nViability Assays (MTT) Cell Proliferation/\nViability Assays (MTT)->Lead Optimization

Caption: A typical workflow for benchmarking kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide

The choice of assay technology is critical for generating high-quality, reproducible data. Here, we detail a widely used and robust biochemical assay for determining the potency of kinase inhibitors.

Biochemical Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP levels directly correlates with kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[7] The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • Test pyrazole compounds and control inhibitors

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole compounds and control inhibitors in the kinase assay buffer. This allows for the determination of a dose-response curve.

  • Reaction Setup: In a 96-well plate, add the target kinase, its specific substrate, and the diluted inhibitor solutions.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[8]

  • Reaction Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate-reading luminometer.[8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Comparative Analysis: Pyrazole Compounds vs. Alternative Scaffolds

To provide a tangible benchmark, the following table summarizes the inhibitory activities (IC50 values) of representative pyrazole-based inhibitors against various kinases, alongside compounds featuring alternative scaffolds like quinazoline and pyrimidine. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Kinase TargetPyrazole CompoundIC50 (nM)Alternative ScaffoldCompoundIC50 (nM)
CDK2 Compound 22 Derivative[1]24PyrimidineRoscovitine450
Akt1 Afuresertib (GSK2110183)[1]1.3 (Ki = 0.08)N/AN/AN/A
JAK1 Compound 3f[5]3.4N/ARuxolitinib3.3
JAK2 Compound 3f[5]2.2N/ARuxolitinib2.8
JAK3 Compound 3f[5]3.5N/ARuxolitinib428
Aurora A Compound 6[1]160QuinazolineDanusertib (PHA-739358)13

Data compiled from publicly available research.[1][5]

Visualizing the Mechanism: Inhibition of the JAK/STAT Pathway

Many pyrazole-based inhibitors target the JAK/STAT signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[5] The following diagram illustrates how a pyrazole inhibitor can block this critical pathway.

G cluster_0 Cell Membrane cluster_1 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Pyrazole_Inhibitor Pyrazole Inhibitor Pyrazole_Inhibitor->JAK Inhibits STAT_P p-STAT STAT->STAT_P STAT_Dimer STAT Dimer STAT_P->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_Dimer->Gene_Expression Translocates to Nucleus

Caption: Inhibition of the JAK/STAT signaling pathway.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors with significant therapeutic potential. A rigorous and systematic benchmarking approach, encompassing both biochemical and cell-based assays, is paramount for identifying lead candidates with optimal potency, selectivity, and cellular efficacy. By employing the principles and protocols outlined in this guide, researchers can confidently evaluate their pyrazole-based compounds and contribute to the advancement of targeted therapies. Future efforts in this field will likely focus on the development of highly selective and covalent pyrazole inhibitors to overcome drug resistance and improve patient outcomes.

References

  • El-Sayed, M. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4933. [Link]

  • Kaiser, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Ahmad, J., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2201-2209. [Link]

  • An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 730. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. [Link]

  • Wang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 847-852. [Link]

  • Sharma, P., et al. (2017). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 22(11), 1952. [Link]

  • Pisano, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11520. [Link]

  • Zhang, Y., et al. (2024). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Ahmad, J., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Journal of Medicinal Chemistry, 65(21), 14490-14505. [Link]

  • Liu, H., et al. (2010). Enhanced selectivity profile of pyrazole-urea based DFG-out p38alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4885-4891. [Link]

  • Dimova, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 730. [Link]

  • Montanari, S., & Fogliatto, G. (2014). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery, 9(4), 405-416. [Link]

  • Strelow, J. M. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2419-2432. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(12), 1466-1490. [Link]

  • Li, D., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]

  • Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Pisano, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

  • Vinchurkar, A., & Singh, P. P. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]

  • Nossier, E. S., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 23(12), 3074. [Link]

  • Durrant, J. D., & McCammon, J. A. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Oncology, 9, 1499. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Protocol for the Safe Handling and Disposal of a Novel Nitro-Containing Pyrazole Compound. In the fast-paced worl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Protocol for the Safe Handling and Disposal of a Novel Nitro-Containing Pyrazole Compound.

In the fast-paced world of drug discovery and chemical synthesis, the novel compounds we create are the keys to future breakthroughs. Yet, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, a compound of interest in various research applications, requires meticulous handling and disposal due to its chemical functionalities. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established chemical principles and safety practices. Our aim is to empower you with the knowledge to manage this substance responsibly, ensuring the well-being of your team and the integrity of our environment.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Inferred Hazard Profile:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Wear protective gloves and clothing.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]Wear eye and face protection.[1][3][4]
Environmental Hazards Nitroaromatic compounds can be environmental pollutants.[5]Prevent release to the environment.

The presence of the nitro group on the pyrazole ring is a key determinant of its toxicological profile and dictates the necessary disposal considerations.

The Primary Disposal Pathway: High-Temperature Incineration

For bulk quantities of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate and contaminated materials, the recommended and most secure method of disposal is high-temperature incineration by a licensed hazardous waste management facility. This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products under controlled conditions.

Operational Steps for Primary Disposal:

  • Waste Segregation: Collect all waste containing methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate," and the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Scheduled Pickup: Arrange for the collection of the hazardous waste by your institution's EHS or a contracted waste disposal service.

Laboratory-Scale Pre-Treatment: A Practical Approach to Risk Reduction

For small quantities of residual methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate in solution, a chemical pre-treatment step to reduce the nitro group to the less toxic amino group can be a valuable risk-reduction measure before final disposal. This procedure should only be performed by trained personnel in a properly equipped chemical fume hood.

The pyrazole ring is generally stable under reducing conditions, while the ester group's stability is dependent on the pH and temperature of the reaction.[6][7][8] The following protocol is designed to favor the reduction of the nitro group while minimizing the potential for ester hydrolysis.

Experimental Protocol: Reduction of the Nitro Group

Materials:

  • Waste solution of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

  • Zinc powder (Zn)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • pH paper or pH meter

  • Stir plate and stir bar

  • Appropriate glassware (beaker, Erlenmeyer flask)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous waste solution containing methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate in a beaker or flask of appropriate size. Add a stir bar.

  • Acidification: While stirring, slowly add 1M hydrochloric acid to the solution until the pH is between 3 and 4. This acidic environment facilitates the reduction reaction.[9]

  • Reduction: Gradually add small portions of zinc powder to the stirring solution. An exothermic reaction may occur. Control the rate of addition to maintain a gentle reaction. Continue adding zinc powder until the yellow color of the nitro compound dissipates, indicating the reduction to the colorless amine. This may take several hours.

  • Neutralization: Once the reaction is complete, carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

  • Final Disposal: The resulting solution, now containing the less hazardous amino-pyrazole derivative, should be collected in a hazardous waste container labeled with its new contents and disposed of through your institution's chemical waste program.

Causality Behind Experimental Choices:

  • Zinc in Acidic Media: This is a classic and effective method for the reduction of aromatic nitro groups to amines.[9] The acidic conditions are necessary to generate the active reducing species.

  • Controlled pH: Maintaining a mildly acidic pH helps to prevent significant hydrolysis of the methyl acetate ester group, which is more susceptible to cleavage under strongly acidic or basic conditions, especially with heating.[7]

  • Neutralization: This step is crucial to ensure the final waste stream is not corrosive and is safe for handling and storage before final disposal.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.

  • Secure the Area: Prevent entry into the spill area.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if the compound is a powder and there is a risk of inhalation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collection: Collect the absorbed or swept material into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the incident to your institution's EHS department.

Logical Workflow for Disposal

To ensure a clear and safe decision-making process, the following diagram outlines the disposal workflow for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

DisposalWorkflow Start Waste Generation (methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate) AssessQuantity Assess Quantity of Waste Start->AssessQuantity BulkWaste Bulk Quantities or Contaminated Solids AssessQuantity->BulkWaste > Lab Scale SmallQuantity Small Quantities in Aqueous Solution AssessQuantity->SmallQuantity < Lab Scale SegregateLabel Segregate and Label as 'Hazardous Waste' BulkWaste->SegregateLabel LabPretreatment Laboratory-Scale Pre-Treatment: Nitro Group Reduction SmallQuantity->LabPretreatment PrimaryDisposal Primary Disposal Pathway: High-Temperature Incineration ReductionProtocol Follow Nitro Reduction Protocol LabPretreatment->ReductionProtocol StoreSecurely Store in Secure Satellite Accumulation Area SegregateLabel->StoreSecurely EHS_Pickup1 Arrange for EHS/ Contractor Pickup StoreSecurely->EHS_Pickup1 End Proper Disposal EHS_Pickup1->End Neutralize Neutralize to pH 6-8 ReductionProtocol->Neutralize CollectTreatedWaste Collect Treated Waste Neutralize->CollectTreatedWaste LabelTreatedWaste Label with New Contents CollectTreatedWaste->LabelTreatedWaste EHS_Pickup2 Arrange for EHS/ Contractor Pickup LabelTreatedWaste->EHS_Pickup2 EHS_Pickup2->End

Caption: Disposal workflow for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate.

By adhering to these protocols, researchers can ensure the safe and responsible management of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate waste, upholding the highest standards of laboratory safety and environmental protection.

References

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. [Link]

  • PMC. Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • Angene Chemical. Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. [Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Journal of Pharmaceutical and Applied Chemistry. Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]

  • ResearchGate. Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. [Link]

  • Scilit. Transition Metal‐Assisted Hydrolysis of Pyrazole‐Appended Organooxotin Carboxylates Accompanied by Ligand Transfer. [Link]

  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide. [Link]

  • ResearchGate. Effect of ester group in nitroacetates. [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • Open Access LMU. Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. [Link]

  • Google Patents.

Sources

Handling

Personal protective equipment for handling methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

Executive Safety Summary & Hazard Logic Status: Novel/Proprietary Intermediate. Default Protocol: Universal Precautions for Potent & Energetic Compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Logic

Status: Novel/Proprietary Intermediate. Default Protocol: Universal Precautions for Potent & Energetic Compounds.

As a Senior Application Scientist, I must emphasize that while specific toxicological data (SDS) for Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate may be sparse in public registries, its chemical structure dictates its safety profile. We do not wait for an accident to classify a chemical; we use Structure-Activity Relationship (SAR) analysis to predict risks.

The "Why" Behind the Protocol (SAR Analysis)
  • The Nitro Group (-NO₂):

    • Energetic Risk: Nitro-substituted pyrazoles are high-energy-density materials. While the ester group adds molecular weight and likely dampens explosivity compared to the parent nitro-pyrazole, you must treat this solid as a Potential Energetic Material (PEM) . It may be sensitive to shock, friction, or rapid heating (DSC analysis recommended before scaling >10g).

    • Toxicological Risk: Nitro-aromatics are classically associated with methemoglobinemia (interference with oxygen transport in blood) and potential skin sensitization.

  • The Pyrazole Core:

    • Biologically active scaffold often used in kinase inhibitors. Treat as a pharmacologically active agent with unknown potency (Control Band 3 or 4).

  • The Ester Moiety:

    • Susceptible to hydrolysis. Avoid contact with strong bases to prevent degradation into potentially more volatile or toxic byproducts.

Personal Protective Equipment (PPE) Matrix

This matrix uses a Control Banding approach, assigning protection levels based on the "Worst Case" structural alerts described above.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Analogs (e.g., 4-nitropyrazole) are classified as causing "Serious Eye Damage" (GHS Cat 1). Safety glasses are insufficient for powders that can migrate or solutions that can splash.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm thickness)Solids: Standard nitrile is sufficient. Solutions: If dissolved in DCM or Acetone, wear Silver Shield/Laminate under-gloves. Nitro compounds can permeate nitrile rapidly when solvated.
Respiratory Certified Fume Hood (Face velocity: 100 fpm)Primary Control: Do not handle open powder on a benchtop. Secondary: If hood work is impossible (e.g., equipment maintenance), a P100/N95 particulate respirator is the absolute minimum backup.
Body Flame-Resistant (FR) Lab Coat + Cotton ClothingStatic Risk: Synthetic fabrics (polyester) generate static. Given the nitro group, static discharge is a credible ignition source. 100% cotton undergarments are mandatory.

Operational Workflow: Safe Handling Protocol

A. Weighing & Transfer (The High-Risk Zone)
  • The Risk: Static electricity generation during the transfer of dry, crystalline nitro-powders can trigger decomposition or dust explosions.

  • The Protocol:

    • Ionization: Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial.

    • Tools: Use ceramic or anti-static plastic spatulas . Avoid metal spatulas which can create friction sparks or react with sensitive nitro-derivatives.

    • Damping: If the powder is fluffy/electrostatic, dampen the receiving vessel with the reaction solvent before addition to prevent dust clouds.

B. Reaction Setup
  • Thermal Control: Never heat this compound in a closed system without prior Differential Scanning Calorimetry (DSC) data to determine the Onset of Decomposition (

    
    ).
    
  • Shielding: For reactions >5g, utilize a polycarbonate blast shield in addition to the sash.

C. Visualization of Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, integrating engineering controls with PPE.

SafetyProtocol cluster_PPE PPE Barrier Start Start: Methyl 2-(5-methyl-4-nitro -1H-pyrazol-1-yl)acetate RiskAssess SAR Risk Assessment: 1. Energetic (Nitro) 2. Irritant (Ester) Start->RiskAssess Engineering Engineering Control: Fume Hood (Sash < 18") RiskAssess->Engineering Primary Barrier Gloves Double Nitrile Gloves (Change every 30 mins) Weighing Weighing Protocol: Anti-static Gun + Ceramic Spatula Gloves->Weighing Eyes Chemical Goggles (No Safety Glasses) Eyes->Weighing Engineering->Gloves Engineering->Eyes Solubilization Solubilization: Add Solvent SLOWLY (Watch for Exotherm) Weighing->Solubilization Disposal Disposal: Segregated Organic Waste (NO Oxidizers/Bases) Solubilization->Disposal

Caption: Operational workflow emphasizing the hierarchy of controls: Risk Assessment → Engineering Controls → PPE → Procedural Execution.

Emergency & Disposal Procedures

Spill Management

Do NOT use a vacuum cleaner. Vacuuming nitro-containing powders can generate static and heat, leading to detonation inside the vacuum.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Wet Method: Gently cover the spill with a solvent-dampened pad (ethanol or water) to suppress dust.

  • Collect: Scoop the damp material into a wide-mouth waste jar.

Waste Disposal[1][2][3][4][5][6]
  • Segregation: Do not mix with strong bases (NaOH, KOH) or strong oxidizers. Hydrolysis of the ester in basic waste streams can generate heat.

  • Labeling: Clearly label the waste container: "Contains Nitro-Pyrazole Derivative – Potential Energetic/Mutagen."

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Nitropyrazole (Analogous Hazard Data). National Library of Medicine. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.